Cyclopentyl dodecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6309-53-1 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
cyclopentyl dodecanoate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-15-17(18)19-16-13-11-12-14-16/h16H,2-15H2,1H3 |
InChI Key |
ADSIAMGUWUBMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Cyclopentyl Dodecanoate
Abstract
This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of Cyclopentyl Dodecanoate, an ester with potential applications in the pharmaceutical, cosmetic, and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic routes: classical Fischer esterification and modern enzymatic catalysis. This guide includes detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.
Introduction
This compound, also known as cyclopentyl laurate, is the ester formed from the condensation of dodecanoic acid (lauric acid) and cyclopentanol. Its long aliphatic chain and cyclic moiety confer specific physicochemical properties that are of interest in various fields of chemical research and development. The synthesis of such esters is a fundamental exercise in organic chemistry, and the choice of synthetic methodology can significantly impact yield, purity, and environmental footprint. This guide will explore two robust methods for its preparation in a laboratory setting: the acid-catalyzed Fischer esterification and a lipase-catalyzed "green" alternative.
Synthetic Methodologies
Fischer Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-controlled reaction necessitates strategies to drive the reaction towards the product, such as using an excess of one reactant or removing the water byproduct.[3]
Enzymatic Esterification
Enzymatic synthesis represents a more sustainable and selective approach to ester production. Lipases, particularly immobilized forms like Candida antarctica Lipase B (Novozym 435), are highly efficient biocatalysts for the esterification of fatty acids.[4] These reactions are typically conducted under milder conditions and can be performed in solvent-free systems or in organic solvents with controlled water activity.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthesis methods for this compound. The data presented is based on typical yields and conditions for analogous esterification reactions found in the literature.
| Parameter | Fischer Esterification | Enzymatic Esterification (Novozym 435) |
| Reactants | Dodecanoic Acid, Cyclopentanol | Dodecanoic Acid, Cyclopentanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Candida antarctica Lipase B |
| Catalyst Loading | ~5 mol% | 10% (w/w of total reactants) |
| Reactant Molar Ratio | 1:5 (Dodecanoic Acid:Cyclopentanol) | 1:1.2 (Dodecanoic Acid:Cyclopentanol) |
| Solvent | Cyclopentanol (serves as reactant and solvent) | Solvent-free or Toluene |
| Temperature | 80-100 °C (Reflux) | 60 °C |
| Reaction Time | 4-8 hours | 24-48 hours |
| Typical Yield | 75-85% | >95% |
| Work-up | Neutralization, Extraction, Distillation | Filtration, Solvent Evaporation |
Experimental Protocols
Protocol for Fischer Esterification of this compound
Materials:
-
Dodecanoic acid (Lauric acid)
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (for Dean-Stark, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dodecanoic acid (0.1 mol, 20.03 g) and cyclopentanol (0.5 mol, 43.07 g, 51.5 mL).
-
Carefully add concentrated sulfuric acid (0.005 mol, 0.27 mL) to the reaction mixture while stirring.
-
Set up the flask for reflux and heat the mixture to a gentle boil (approximately 80-100 °C) for 4-8 hours. To improve the yield, a Dean-Stark apparatus can be used with toluene as the solvent to remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove excess cyclopentanol and any solvent.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Protocol for Enzymatic Synthesis of this compound
Materials:
-
Dodecanoic acid (Lauric acid)
-
Cyclopentanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Toluene (optional, for solvent-based reaction)
-
Molecular sieves (3Å, optional)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL screw-capped flask, combine dodecanoic acid (0.1 mol, 20.03 g) and cyclopentanol (0.12 mol, 10.34 g, 12.4 mL).
-
Add immobilized Candida antarctica Lipase B (10% by weight of the total reactants, approximately 3 g).
-
If a solvent is used, add toluene (50 mL) and a small amount of molecular sieves to control the water activity. For a solvent-free system, proceed without the addition of toluene.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer with heating at 60 °C.
-
Allow the reaction to proceed for 24-48 hours. The progress can be monitored by analyzing small aliquots of the reaction mixture by GC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, remove it using a rotary evaporator. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Reaction Pathways
Caption: Fischer Esterification Pathway for this compound.
Caption: Enzymatic Esterification Pathway for this compound.
Experimental Workflow
Caption: General Experimental Workflow for Ester Synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through both traditional Fischer esterification and modern enzymatic methods. While Fischer esterification offers a time-tested and relatively rapid synthesis, it requires harsh acidic conditions and a more involved purification process. In contrast, enzymatic esterification provides a greener, more selective, and higher-yielding alternative, albeit with longer reaction times. The choice of method will ultimately depend on the specific requirements of the researcher, including desired purity, scalability, and environmental considerations. This guide provides the necessary foundational information for the successful laboratory synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclopentyl Dodecanoate: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cyclopentyl Dodecanoate (also known as Cyclopentyl Laurate). Due to the limited availability of direct experimental data for this specific ester, this document leverages data from analogous long-chain fatty acid esters and established scientific principles to provide a thorough understanding of its physicochemical properties. The methodologies and predictive discussions herein serve as a valuable resource for formulation development, stability study design, and analytical method development.
Physicochemical Properties
This compound is an ester formed from the condensation of cyclopentanol and dodecanoic acid (lauric acid). Its structure, consisting of a moderately long alkyl chain and a cyclic alcohol moiety, dictates its solubility and stability characteristics.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₇H₃₂O₂ | Stoichiometry of cyclopentanol and dodecanoic acid |
| Molecular Weight | 268.44 g/mol | Based on molecular formula |
| Physical State | Liquid at room temperature | Inferred from similar medium-chain fatty acid esters |
| LogP (Octanol-Water Partition Coefficient) | High | Expected due to the long alkyl chain and cyclopentyl ring, indicating high lipophilicity |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the principles of "like dissolves like," this compound is expected to be poorly soluble in polar solvents like water and highly soluble in non-polar organic solvents.
Table 2.1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Poorly Soluble | The large, non-polar hydrocarbon structure dominates the molecule, preventing significant interaction with polar water molecules through hydrogen bonding.[1] |
| Ethanol | Soluble | The ethyl group of ethanol provides some non-polar character, allowing for miscibility with the ester. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is moderate, and it can act as a hydrogen bond acceptor, allowing for dissolution of the ester.[2][3] |
| Acetonitrile | Soluble | Similar to acetone, acetonitrile is a polar aprotic solvent capable of dissolving esters. | |
| Non-Polar | Hexane | Freely Soluble | The non-polar nature of hexane aligns well with the hydrophobic character of the dodecanoate chain and cyclopentyl ring.[4] |
| Toluene | Freely Soluble | The aromatic, non-polar nature of toluene makes it an excellent solvent for lipophilic esters.[3] | |
| Chloroform | Freely Soluble | Chloroform is a versatile organic solvent capable of dissolving a wide range of non-polar to moderately polar compounds. |
Stability Profile
The stability of an ester is primarily influenced by its susceptibility to hydrolysis and oxidation. Understanding these degradation pathways is crucial for determining appropriate storage conditions and shelf-life.
Table 3.1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mechanism |
| pH | Unstable in acidic and alkaline conditions | Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis.[1][5] |
| Temperature | Degradation rate increases with temperature | Increased kinetic energy leads to a higher frequency and energy of collisions between molecules, accelerating both hydrolysis and oxidation reactions. |
| Oxidizing Agents | Potential for oxidation | While the ester itself is relatively stable to oxidation, impurities or formulation excipients could promote oxidative degradation, particularly if there are any sites of unsaturation. |
| Light | Potential for photolytic degradation | Although not highly probable for a saturated ester, exposure to high-energy light could potentially induce radical-mediated degradation pathways. |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial).
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector (e.g., UV or Refractive Index).
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, which in turn helps in the development of stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Samples of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: Refluxing in 0.1 N HCl at 60-80°C for a specified period.
-
Alkaline Hydrolysis: Refluxing in 0.1 N NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid or liquid sample at a high temperature (e.g., 105°C).
-
Photostability: Exposing the sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At predetermined time points, samples are withdrawn and analyzed using a stability-indicating analytical method, typically HPLC with a mass spectrometer (LC-MS) or GC-MS.
-
Data Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed control sample to identify and quantify the parent compound and any degradation products. Mass balance is calculated to account for all the material.
Kinetic Study of Hydrolysis
To quantify the rate of hydrolysis, a kinetic study can be performed.
Methodology:
-
Reaction Setup: A solution of this compound in a buffered aqueous solution of a specific pH is prepared and maintained at a constant temperature in a thermostated water bath.
-
Time-point Sampling: At regular intervals, aliquots of the reaction mixture are withdrawn.
-
Reaction Quenching: The reaction in the aliquot is immediately stopped (quenched) by, for example, neutralizing the acid or base catalyst or by rapid cooling.
-
Analysis: The concentration of the remaining this compound in each aliquot is determined by a validated analytical method (e.g., HPLC or GC).
-
Data Analysis: The concentration of the ester is plotted against time. The rate constant (k) for the hydrolysis reaction is then determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order kinetics).[5]
Visualizations
The following diagrams illustrate key experimental workflows and chemical pathways relevant to the study of this compound.
Caption: Workflow for solubility determination.
Caption: Generalized ester hydrolysis pathway.
Caption: Workflow for a forced degradation study.
Conclusion
While direct experimental data for this compound is scarce, a robust understanding of its solubility and stability can be extrapolated from the well-documented behavior of analogous long-chain fatty acid esters. It is predicted to be a lipophilic compound with poor aqueous solubility and susceptibility to hydrolysis under both acidic and basic conditions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to definitively characterize the physicochemical properties of this compound, thereby facilitating its successful application in pharmaceutical formulations.
References
Spectroscopic Data and Analysis of Cyclopentyl Dodecanoate: A Technical Guide
Introduction
Cyclopentyl dodecanoate is an ester formed from the reaction of cyclopentanol and dodecanoic acid. As with many esters, it is of interest in various fields, including flavorings, fragrances, and as a specialty chemical. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The quantitative data presented herein is predicted based on the analysis of analogous compounds, namely ethyl dodecanoate and cyclopentanol, due to the limited availability of direct experimental spectra for this compound in public databases.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of ethyl dodecanoate and cyclopentanol.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.1 | quintet | 1H | O-CH of cyclopentyl group |
| ~2.2-2.3 | triplet | 2H | α-CH₂ of dodecanoate chain |
| ~1.5-1.8 | multiplet | 8H | CH₂ of cyclopentyl group |
| ~1.2-1.4 | multiplet | 18H | (CH₂)₉ of dodecanoate chain |
| ~0.8-0.9 | triplet | 3H | terminal CH₃ of dodecanoate chain |
Predicted based on data for ethyl dodecanoate and cyclopentanol.[1][2]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~77 | O-CH of cyclopentyl group |
| ~34 | α-CH₂ of dodecanoate chain |
| ~32 | CH₂ of cyclopentyl group |
| ~22-30 | (CH₂)₉ of dodecanoate chain |
| ~14 | terminal CH₃ of dodecanoate chain |
Predicted based on data for ethyl dodecanoate and cyclopentanol.[1][3]
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkyl) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1170 | Strong | C-O stretching (ester) |
Predicted based on general IR data for esters and specific data for ethyl dodecanoate.[1][4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 268 | Molecular ion [M]⁺ |
| 200 | [M - C₅H₈]⁺ (loss of cyclopentene) |
| 183 | [M - C₅H₉O]⁺ (loss of cyclopentoxy radical) |
| 69 | [C₅H₉]⁺ (cyclopentyl cation) |
Predicted based on typical fragmentation patterns of esters.[5]
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for an ester like this compound. These procedures are based on standard laboratory techniques.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
-
Data Acquisition : Transfer the solution to an NMR tube and place it in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction : A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using a suitable method, such as electron ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of an ester.
Caption: Workflow for the synthesis and spectroscopic analysis of an ester.
Conclusion
This technical guide provides a summary of the predicted spectroscopic data for this compound, along with general experimental protocols for acquiring such data. The provided ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, while predicted, offer a valuable reference for researchers and scientists working with this compound. The workflow diagram illustrates the logical progression from synthesis to structural confirmation using modern spectroscopic techniques. For definitive characterization, it is recommended to obtain experimental spectra of a purified sample of this compound.
References
- 1. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]
- 3. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dodecanoic acid, ethyl ester [webbook.nist.gov]
The Discovery and Evolution of Cyclopentyl Esters: A Technical Guide
Abstract
Cyclopentyl esters, organic compounds characterized by a five-membered carbon ring attached to an ester functional group, have a rich history intertwined with the development of synthetic organic chemistry and pharmacology. Initially explored in the context of fragrance and flavor compounds, their significance expanded dramatically with the discovery and synthesis of prostaglandins, where the cyclopentane ring is a core structural motif. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for preparing cyclopentyl esters. It further delves into their biological significance, particularly the role of related cyclopentenone structures in modulating critical signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a comprehensive resource complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.
A Historical Overview of Cyclopentyl Esters and Related Compounds
The journey of cyclopentyl esters is closely linked to the broader history of alicyclic chemistry and the landmark discoveries in the field of natural products. While simple cyclopentyl esters were likely synthesized in the late 19th and early 20th centuries as part of systematic investigations into esterification and cyclic compounds, their prominence grew significantly with the study of prostaglandins.
A brief timeline of key developments is as follows:
-
1930s: The story begins with the discovery of prostaglandins by Swedish physiologist Ulf von Euler, who identified a substance in human semen that could induce uterine contractions and relax blood vessels. He named it "prostaglandin," believing it originated from the prostate gland.[1]
-
Late 1940s - 1950s: Sune Bergström, another Swedish biochemist, successfully purified the first prostaglandins and confirmed their nature as fatty acids.[2][3] This work laid the foundation for elucidating their chemical structures.
-
1962: Bergström and his team identified the chemical structure of prostaglandin E2 (PGE2), revealing the characteristic cyclopentane ring that is central to this class of molecules.[4]
-
1968-1969: The demand for prostaglandins for research spurred efforts in total synthesis. E.J. Corey reported the first total syntheses of prostaglandin F2α and prostaglandin E2, a monumental achievement in organic synthesis.[5] This work introduced key intermediates like the "Corey lactone," which contains a functionalized cyclopentane ring system.
-
1970s onwards: The successful synthesis of prostaglandins opened the door for the creation of numerous synthetic analogs, many of which are cyclopentyl esters or are derived from cyclopentane precursors. This era saw the development of prostaglandin-based drugs for various therapeutic applications.[2]
Synthesis of Cyclopentyl Esters: Key Methodologies and Experimental Protocols
The synthesis of cyclopentyl esters can be broadly categorized into two approaches: formation of the ester from a pre-existing cyclopentane carboxylic acid or construction of the cyclopentane ring with a simultaneous or subsequent introduction of the ester functionality.
Fischer-Speier Esterification of Cyclopentanecarboxylic Acid
One of the most fundamental methods for preparing simple cyclopentyl esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Reaction Scheme:
Materials:
-
Cyclopentanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclopentanecarboxylate.
-
Purify the crude product by distillation to yield the pure ester.
Favorskii Rearrangement for Ring Contraction
The Favorskii rearrangement is a powerful method for synthesizing carboxylic acid derivatives from α-halo ketones in the presence of a base. When applied to cyclic α-halo ketones, it results in a ring contraction, providing an elegant route to cyclopentyl esters from cyclohexanone precursors.
Reaction Scheme:
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.
-
Cool the sodium methoxide solution in an ice bath.
-
Slowly add a solution of 2-chlorocyclohexanone in anhydrous methanol from the dropping funnel to the stirred sodium methoxide solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them sequentially with 5% hydrochloric acid, 5% sodium bicarbonate solution, and brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain pure methyl cyclopentanecarboxylate.
Corey Synthesis of Prostaglandins
The Corey synthesis is a landmark in organic chemistry and provides a versatile route to various prostaglandins. A key intermediate in this synthesis is the "Corey lactone," which is a functionalized bicyclic compound that can be elaborated to introduce the characteristic side chains of prostaglandins, often culminating in a cyclopentyl ester derivative. The synthesis is a multi-step process that showcases strategic applications of various reactions, including Diels-Alder cycloaddition, Baeyer-Villiger oxidation, and Wittig-type reactions.
Caption: Simplified workflow of the Corey synthesis for prostaglandins.
The detailed experimental protocols for the Corey synthesis are extensive and can be found in the original publications by E.J. Corey and his group in the Journal of the American Chemical Society.[6]
Physicochemical Properties of Selected Cyclopentyl Esters
The physical and chemical properties of cyclopentyl esters vary depending on the nature of the ester group. Below is a table summarizing key properties of some representative cyclopentyl esters.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 | 154-156 | 0.993 | 1.435 |
| Ethyl cyclopentanecarboxylate | C₈H₁₄O₂ | 142.20 | 173-174 | 0.963 | 1.434 |
| Cyclopentyl acetate | C₇H₁₂O₂ | 128.17 | 153-154 | 0.963 | 1.431 |
| Ethyl cyclopentylacetate | C₉H₁₆O₂ | 156.22 | 188-190 | 0.954 | 1.436 |
Biological Activity and Mechanisms of Action
While simple cyclopentyl esters have applications as fragrances and solvents, the most significant biological activities are associated with more complex structures, particularly the cyclopentenone prostaglandins (cyPGs). These molecules are characterized by an α,β-unsaturated ketone in the cyclopentane ring and are potent signaling molecules with anti-inflammatory, anti-proliferative, and anti-viral properties.
Anti-inflammatory Activity and Inhibition of the NF-κB Pathway
Cyclopentenone prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
The inhibitory mechanism of 15d-PGJ₂ on the NF-κB pathway is multi-faceted and involves direct covalent modification of key signaling proteins through a Michael addition reaction with the electrophilic carbon of the cyclopentenone ring.[2]
Key targets of 15d-PGJ₂ in the NF-κB pathway include:
-
IκB Kinase (IKK) complex: 15d-PGJ₂ can directly inhibit the IKKβ subunit, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm.[7]
-
NF-κB subunits: 15d-PGJ₂ can also directly modify cysteine residues in the DNA-binding domain of NF-κB subunits (e.g., p65), thereby preventing NF-κB from binding to its target DNA sequences in the nucleus.[2]
Caption: Inhibition of the NF-κB signaling pathway by 15d-PGJ₂.
Activation of the Heat Shock Response via HSF1
Cyclopentenones can also induce a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1). HSF1 is a transcription factor that, under normal conditions, exists as an inactive monomer in the cytoplasm. Upon stress, it trimerizes, translocates to the nucleus, and activates the transcription of heat shock proteins (HSPs), which function as molecular chaperones to protect cells from damage.
The mechanism of HSF1 activation by cyclopentenones is thought to be related to their ability to react with cellular thiols, leading to oxidative stress and the accumulation of unfolded proteins, which is a primary trigger for the heat shock response.
Caption: Activation of the HSF1-mediated heat shock response by cyclopentenones.
Quantitative Biological Activity Data
The anti-inflammatory potency of cyclopentenone prostaglandins can be quantified by their half-maximal inhibitory concentration (IC₅₀) values for various inflammatory markers.
| Compound | Target/Assay | IC₅₀ (nM) | Cell Type |
| 15d-PGJ₂ | Nitrite production (iNOS activity) | ~360 | RAW 264.7 macrophages |
| 15d-PGJ₂ | Prostaglandin E₂ production (COX-2 activity) | ~210 | RAW 264.7 macrophages |
| Celecoxib | COX-2 Inhibition | 60 | - |
| Ibuprofen | COX-1 Inhibition | 5,100 | - |
Data compiled from multiple sources.[8][9]
Conclusion
The study of cyclopentyl esters has evolved from fundamental exercises in organic synthesis to the forefront of medicinal chemistry and chemical biology. The cyclopentane ring, a seemingly simple structural unit, is central to the potent biological activities of prostaglandins and their derivatives. The synthetic routes developed to access these molecules, from the classic Favorskii rearrangement to the elegant Corey synthesis, represent significant milestones in the art and science of chemical synthesis. Furthermore, the elucidation of the mechanisms by which cyclopentenone-containing compounds modulate key signaling pathways, such as NF-κB and HSF1, has provided profound insights into the regulation of inflammation and cellular stress responses. This technical guide serves as a comprehensive resource, offering both historical context and practical details for researchers and professionals engaged in the ongoing exploration of this important class of molecules. The continued investigation of cyclopentyl esters and their derivatives holds great promise for the development of new therapeutic agents with novel mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. psiberg.com [psiberg.com]
- 7. Solved 13. In the "Favorskii rearrangement," | Chegg.com [chegg.com]
- 8. 15d-PGJ2 inhibits NF-κB and AP-1-mediated MMP-9 expression and invasion of breast cancer cell by means of a heme oxygenase-1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of Cyclopentyl Dodecanoate Remains Undefined in Public Scientific Literature
A comprehensive review of publicly accessible scientific databases and literature reveals a significant knowledge gap regarding the biological activity of Cyclopentyl dodecanoate. Despite its straightforward chemical structure—an ester formed from cyclopentanol and dodecanoic acid (lauric acid)—this specific compound has not been the subject of published research detailing its effects on biological systems. Consequently, there is no available quantitative data, experimental protocols, or established signaling pathways to construct an in-depth technical guide as requested.
While direct information on this compound is absent, an examination of its constituent parts and structurally similar molecules can provide a foundation for potential areas of investigation for researchers, scientists, and drug development professionals.
Insights from Structurally Related Compounds
The potential biological activities of this compound may be inferred from the known effects of its parent molecules and related chemical classes.
Dodecanoic Acid (Lauric Acid) and its Derivatives
Dodecanoic acid, a 12-carbon saturated fatty acid, is well-documented for its broad-spectrum antimicrobial properties. It is a major component of coconut oil and is known to disrupt the cell membranes of various pathogens, including bacteria, viruses, and fungi. Its derivatives, particularly monoglycerides like monolaurin, have also demonstrated potent antimicrobial and immunomodulatory effects.
Cyclopentyl and Cyclopentenyl Moieties in Bioactive Molecules
The cyclopentyl group is a common feature in a number of biologically active compounds. For instance, cyclopentenyl fatty acids, which are naturally occurring lipids, have shown notable antibiotic activity. Furthermore, synthetic molecules incorporating a cyclopentyl ring have been developed as antagonists for various receptors, such as the P2Y12 receptor, which is involved in platelet aggregation.
Future Directions for Research
The absence of data on this compound presents an opportunity for novel research. A logical starting point would be to investigate its potential antimicrobial and anti-inflammatory activities, given the known properties of dodecanoic acid.
A Proposed Experimental Workflow
Should researchers embark on studying the biological activity of this compound, a general experimental workflow could be as follows:
Caption: A generalized experimental workflow for the initial biological screening of this compound.
This proposed workflow begins with fundamental in vitro screening to identify any primary biological effects. Positive hits would then warrant more in-depth mechanistic studies, potentially followed by validation in animal models.
Cyclopentyl Dodecanoate: A Technical Guide to Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclopentyl Dodecanoate could be located. The following information is extrapolated from the known properties of its constituent parts, cyclopentane and dodecanoic acid (lauric acid), as well as general data on similar long-chain fatty acid esters. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to standard laboratory safety practices.
Introduction
This compound is an ester formed from the reaction of cyclopentanol and dodecanoic acid. Its specific toxicological and safety properties have not been extensively documented. Therefore, a conservative approach to handling, based on the characteristics of its precursors and analogous esters, is recommended. This guide provides a comprehensive overview of the extrapolated safety data, handling procedures, and disposal methods for this compound.
Hazard Identification and Classification (Extrapolated)
The hazards of this compound are inferred from its components. Cyclopentane is a highly flammable liquid with potential for causing drowsiness or dizziness and is harmful to aquatic life. Dodecanoic acid is known to cause serious eye damage. The combined ester is anticipated to be a combustible liquid with potential for skin and eye irritation.
Table 1: Extrapolated Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Basis for Extrapolation |
| Flammable Liquids | Category 4 (Combustible) | H227: Combustible liquid | Based on the high flash points of similar long-chain esters. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Potential for irritation based on general properties of esters. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Based on the classification of Dodecanoic Acid.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | Based on the properties of Cyclopentane.[3][4] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Based on the properties of Cyclopentane.[3] |
Physical and Chemical Properties (Component Data)
Table 2: Physical and Chemical Properties of Cyclopentane
| Property | Value | Reference |
| CAS Number | 287-92-3 | [3][5] |
| Molecular Formula | C5H10 | [3] |
| Molecular Weight | 70.1 g/mol | [3] |
| Boiling Point | 49.3 °C | [5] |
| Flash Point | -37 °C | [5] |
| Flammability | Highly flammable liquid and vapour | [3][4] |
Table 3: Physical and Chemical Properties of Dodecanoic Acid
| Property | Value | Reference |
| CAS Number | 143-07-7 | [1][6][7] |
| Molecular Formula | C12H24O2 | [6] |
| Molecular Weight | 200.32 g/mol | [6] |
| Melting Point | 43-45 °C | [7] |
| Boiling Point | 298.9 °C | [7] |
| Flash Point | >110 °C | [2] |
Experimental Protocols (General Recommendations)
Specific experimental protocols for this compound are not available. The following are general methodologies for assessing the safety of a novel chemical, which would be applicable.
Dermal Irritation/Corrosion (OECD TG 404):
-
Apply 0.5 mL of the test substance to a small area of the skin of a test animal (typically a rabbit).
-
Cover the application site with a gauze patch and wrap with a binder.
-
After a 4-hour exposure, remove the patch and any residual substance.
-
Observe and score the skin for erythema and edema at 1, 24, 48, and 72 hours after removal.
Acute Eye Irritation/Corrosion (OECD TG 405):
-
Instill 0.1 mL of the test substance into the conjunctival sac of one eye of a test animal.
-
Hold the eyelids together for about one second.
-
Observe the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score for corneal opacity, iritis, conjunctival redness, and chemosis.
Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Use non-sparking tools.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from oxidizing agents.
Caption: A logical workflow for the safe handling of this compound.
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, irritating and toxic gases may be generated. Vapors may travel to a source of ignition and flash back.
-
Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Caption: A logical workflow for the proper disposal of this compound waste.
Toxicological Information (Inferred)
The toxicological properties of this compound have not been fully investigated. Fatty acid esters are generally considered to have low acute toxicity.[8][9] However, the cyclopentyl moiety may contribute to central nervous system depression, similar to cyclopentane.[4]
-
Acute Oral Toxicity: Expected to be low.
-
Acute Dermal Toxicity: Expected to be low.
-
Acute Inhalation Toxicity: May cause drowsiness or dizziness.[3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: Risk of serious eye damage.[1][2]
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[10]
Conclusion
While specific safety and toxicological data for this compound are not available, a cautious approach based on the known hazards of its constituent parts and similar compounds is warranted. Researchers and professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper disposal of waste. Further research is needed to fully characterize the safety profile of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. carlroth.com [carlroth.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. fishersci.com [fishersci.com]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of cyclopentyl dodecanoate, an ester with potential applications in the pharmaceutical and cosmetic industries as an emollient and solvent. Two primary synthetic methodologies are presented: the classic Fischer esterification using an acid catalyst and a more selective enzymatic approach utilizing lipase. This application note includes comprehensive, step-by-step procedures, recommendations for reaction monitoring and product purification, and a summary of expected quantitative data. Additionally, a visual representation of the experimental workflow is provided to facilitate clear understanding and execution of the protocols.
Introduction
This compound is the ester formed from the reaction of dodecanoic acid (lauric acid) and cyclopentanol. The synthesis of such esters is a fundamental process in organic chemistry with broad applications. Traditional methods like Fischer esterification are widely used due to their simplicity and cost-effectiveness.[1][2][3] This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water, are often employed.[3][4][5]
In recent years, enzymatic synthesis has gained prominence as a green and highly selective alternative.[6] Lipases, in particular, are effective biocatalysts for esterification, often providing high yields under mild reaction conditions.[6][7] Enzymatic methods can be conducted as direct esterifications or as transesterifications.[8][9] The choice of synthetic route can influence reaction efficiency, purity of the final product, and environmental impact.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the two primary synthetic methods for producing this compound.
| Parameter | Fischer Esterification | Enzymatic Synthesis (Lipase) |
| Reactants | Dodecanoic Acid, Cyclopentanol | Dodecanoic Acid, Cyclopentanol |
| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Lipase |
| Reaction Time | 4-8 hours | 24-72 hours |
| Temperature | 80-100 °C | 40-60 °C |
| Typical Yield | 75-85% | 85-95% |
| Purity (post-purification) | >95% | >98% |
| Key Advantages | Cost-effective, faster reaction | High selectivity, mild conditions |
| Key Disadvantages | Harsh conditions, potential side products | Longer reaction time, higher catalyst cost |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials and Reagents:
-
Dodecanoic acid (Lauric acid)
-
Cyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add dodecanoic acid (1.0 eq) and cyclopentanol (1.5 eq).
-
Add toluene to dissolve the reactants (approximately 2 mL of toluene per gram of dodecanoic acid).
-
Carefully add concentrated sulfuric acid (0.05 eq) to the mixture while stirring.
-
Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected (approximately 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
Materials and Reagents:
-
Dodecanoic acid (Lauric acid)
-
Cyclopentanol
-
Immobilized Lipase (e.g., from Candida antarctica lipase B, Novozym 435)
-
Heptane (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a screw-capped flask, add dodecanoic acid (1.0 eq) and cyclopentanol (1.2 eq).
-
Add heptane as the solvent (approximately 5 mL per gram of dodecanoic acid).
-
Add immobilized lipase (typically 5-10% by weight of the total reactants).
-
Add activated molecular sieves (approximately 10% by weight of the total reactants) to adsorb the water produced during the reaction.[4]
-
Seal the flask and place it in an orbital shaker or on a stirring hotplate set to a constant temperature (e.g., 50 °C).
-
Allow the reaction to proceed with continuous agitation for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction has reached the desired conversion, stop the agitation and remove the immobilized lipase and molecular sieves by filtration. The enzyme can often be washed and reused.
-
Wash the recovered enzyme with fresh solvent to remove any residual product.
-
Concentrate the filtrate using a rotary evaporator to remove the heptane.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for this compound Synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of farnesyl laurate in organic solvent: initial water activity, kinetics mechanism, optimization of continuous operation using packed bed reactor and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclopentyl Dodecanoate in Drug Delivery Systems
Disclaimer: The following application notes and protocols are provided for illustrative and research guidance purposes only. As of the date of this document, there is a lack of specific published data on the use of Cyclopentyl dodecanoate in drug delivery systems. The information presented herein is extrapolated from the known physicochemical properties of similar fatty acid esters and their established roles in pharmaceutical formulations. Researchers should conduct their own feasibility, optimization, and safety studies before adopting any of the described methodologies.
Introduction to this compound in Drug Delivery
This compound is the ester of cyclopentanol and dodecanoic acid (lauric acid). Based on its chemical structure, it is predicted to be a lipophilic, water-insoluble liquid with properties similar to other fatty acid esters commonly used as pharmaceutical excipients. Such esters are valued for their ability to act as solvents for poorly water-soluble drugs, as the oil phase in emulsions and nanoemulsions, and as penetration enhancers in topical and transdermal formulations.
Potential Applications:
-
Oral Drug Delivery: As the oil phase in self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to enhance the oral bioavailability of lipophilic drugs.
-
Topical and Transdermal Drug Delivery: As a vehicle and penetration enhancer to facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin.
-
Parenteral Drug Delivery: As the oil component in lipid emulsions for intravenous administration of poorly soluble drugs.
Application Note I: Formulation of a this compound-Based Nanoemulsion for Oral Drug Delivery
Objective
To formulate and characterize a stable oil-in-water (O/W) nanoemulsion using this compound as the oil phase for the encapsulation of a model lipophilic drug (e.g., Fenofibrate).
Materials and Equipment
-
This compound (Oil phase)
-
Fenofibrate (Model lipophilic API)
-
Polysorbate 80 (Surfactant)
-
Sorbitan monooleate (Co-surfactant)
-
Deionized water (Aqueous phase)
-
High-shear homogenizer or ultrasonicator
-
Dynamic Light Scattering (DLS) for particle size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) for drug content and encapsulation efficiency
-
Transmission Electron Microscope (TEM) for morphology
Experimental Workflow
Protocol: Nanoemulsion Formulation
-
Preparation of the Oil Phase: Accurately weigh the model drug (e.g., 100 mg Fenofibrate) and dissolve it in a predetermined amount of this compound (e.g., 5 g) with the aid of gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, disperse the surfactant (e.g., 2 g Polysorbate 80) and co-surfactant (e.g., 1 g Sorbitan monooleate) in deionized water (e.g., 92 mL).
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer to form a coarse emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonicator (e.g., 40% amplitude for 5 minutes in an ice bath) to reduce the droplet size to the nano-range.
Protocol: Characterization of the Nanoemulsion
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the nanoemulsion with deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%):
-
Take a known volume of the nanoemulsion and centrifuge it using an ultrafiltration device to separate the free, unencapsulated drug.
-
Quantify the amount of free drug in the aqueous phase using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
-
Morphology: Dilute the nanoemulsion, place a drop on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and observe under a Transmission Electron Microscope (TEM).
Illustrative Data
| Formulation Code | This compound (%) | Surfactant:Co-surfactant Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE-1 | 5 | 2:1 | 150.2 ± 5.6 | 0.18 ± 0.02 | -25.3 ± 1.8 | 92.5 ± 2.1 |
| NE-2 | 10 | 2:1 | 185.7 ± 7.2 | 0.25 ± 0.03 | -22.1 ± 2.5 | 90.1 ± 2.8 |
| NE-3 | 5 | 3:1 | 135.4 ± 4.9 | 0.15 ± 0.01 | -28.9 ± 1.5 | 95.3 ± 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note II: Development of a Transdermal Patch with this compound as a Penetration Enhancer
Objective
To formulate a matrix-type transdermal patch incorporating this compound as a penetration enhancer for the delivery of a model anti-inflammatory drug (e.g., Ketoprofen).
Materials and Equipment
-
Ketoprofen (Model API)
-
This compound (Penetration Enhancer)
-
Duro-Tak® or similar pressure-sensitive adhesive (PSA)
-
Backing layer (e.g., Scotchpak™ 9732)
-
Release liner (e.g., siliconized polyester film)
-
Solvent (e.g., Ethyl acetate)
-
Film casting knife/coater
-
Drying oven
-
Franz diffusion cells for in vitro permeation studies
Experimental Workflow
Protocol: Transdermal Patch Formulation
-
Preparation of the Drug-in-Adhesive Matrix:
-
Dissolve the required amount of Ketoprofen (e.g., 2% w/w) and this compound (e.g., 5% w/w) in a minimal amount of ethyl acetate.
-
Add the pressure-sensitive adhesive solution to the drug mixture and stir until a homogenous solution is obtained.
-
-
Casting and Drying:
-
Carefully cast the homogenous drug-in-adhesive solution onto a release liner using a film casting knife set to a specific thickness (e.g., 500 µm).
-
Dry the cast film in a convection oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 20 minutes) to ensure complete removal of the solvent.
-
-
Lamination and Cutting:
-
Laminate the dried adhesive matrix with a backing layer.
-
Cut the resulting laminate into patches of a specific surface area (e.g., 5 cm²) using a die cutter.
-
Protocol: In Vitro Skin Permeation Study
-
Skin Preparation: Use excised rat or pig skin. Remove subcutaneous fat and hair.
-
Franz Diffusion Cell Setup: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain at 32 ± 0.5°C with constant stirring.
-
Patch Application: Apply the formulated transdermal patch to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
Illustrative Data
| Formulation Code | This compound (%) | Cumulative Drug Permeated at 24h (µg/cm²) | Flux (µg/cm²/h) |
| TP-Control | 0 | 150.6 ± 15.2 | 6.28 ± 0.63 |
| TP-CD-2.5 | 2.5 | 225.8 ± 20.1 | 9.41 ± 0.84 |
| TP-CD-5.0 | 5.0 | 310.4 ± 25.5 | 12.93 ± 1.06 |
| TP-CD-10 | 10.0 | 355.2 ± 30.8 | 14.80 ± 1.28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Safety and Biocompatibility Considerations
While no specific toxicity data for this compound is readily available in the pharmaceutical literature, the safety of any new excipient must be thoroughly evaluated. Preliminary assessment would involve:
-
In Vitro Cytotoxicity Studies: Using cell lines such as HaCaT (keratinocytes) or Caco-2 (intestinal epithelial cells) to assess cell viability in the presence of the compound.
-
Skin Irritation/Sensitization Studies: For topical applications, in vivo models (e.g., rabbit skin irritation test) or in vitro reconstructed human epidermis models are necessary.
-
Hemolysis Assay: For potential parenteral formulations, to evaluate the effect on red blood cells.
Researchers must consult relevant regulatory guidelines for the qualification of new pharmaceutical excipients.
Application of Cyclopentyl Dodecanoate in Material Science: Information Not Available
Despite a comprehensive search for the application of Cyclopentyl Dodecanoate in material science, no specific data, application notes, or experimental protocols were found in the public domain.
Extensive database searches for "this compound" and related terms did not yield any relevant results pertaining to its use in material science. The scientific literature and chemical databases reviewed do not contain information on its synthesis, properties, or applications within this field.
Information available for structurally related but distinct compounds, such as other dodecanoate esters, could not be responsibly extrapolated to this compound's potential role in material science. The specific cyclopentyl ester group would significantly influence its physical and chemical properties, making such comparisons unreliable.
Therefore, at present, we are unable to provide the requested detailed Application Notes, Experimental Protocols, data tables, or visualizations for this compound in material science due to the absence of foundational research and published data.
Researchers, scientists, and drug development professionals interested in this specific compound would need to undertake primary research to determine its properties and potential applications.
Application Notes and Protocols for the Quantification of Cyclopentyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl dodecanoate is an ester of cyclopentanol and dodecanoic acid, often utilized in the fragrance, cosmetic, and pharmaceutical industries for its aromatic properties and as a specialty solvent or intermediate. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), two of the most robust and widely used analytical techniques for such compounds.[1][2][3][4]
Analytical Techniques Overview
Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, providing both quantitative data and structural information for confident peak identification.[1][2][3][4] GC-MS is particularly useful for the analysis of complex matrices.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[5][6] It provides excellent sensitivity and a wide linear range, making it a cost-effective option for routine analysis.
I. Quantification of this compound by GC-MS
This protocol outlines the quantification of this compound in a sample matrix using GC-MS. The method is based on established procedures for the analysis of fragrance compounds in cosmetic and related products.[1][2][3][7]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MtBE) or hexane).
-
Add an appropriate internal standard (e.g., 1,4-dibromobenzene or 4,4'-dibromobiphenyl) at a known concentration.[3][7]
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: DB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for identification.
3. Calibration
-
Prepare a series of calibration standards of this compound in the chosen solvent, ranging from 0.1 to 100 µg/mL.
-
Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Data Presentation
Table 1: Representative Quantitative Data for GC-MS Analysis of Fragrance Esters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [1][3] |
| Coefficient of Determination (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.05 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [3][8] |
| Recovery | 85 - 115% | [3][8] |
| Precision (%RSD) | < 10% | [7] |
Note: The data presented are representative for the analysis of fragrance esters by GC-MS and may vary depending on the specific instrumentation and matrix.
Experimental Workflow Diagram
II. Quantification of this compound by GC-FID
This protocol provides a method for the routine quantification of this compound using GC-FID.
Experimental Protocol
1. Sample Preparation
-
Follow the same liquid-liquid extraction procedure as described in the GC-MS section.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent with a Flame Ionization Detector.
-
Column: DB-5 or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
3. Calibration
-
Prepare a series of calibration standards of this compound in the chosen solvent, with concentrations appropriate for the expected sample concentrations.
-
Incorporate an internal standard in each standard and sample.
-
Analyze the standards using the GC-FID method.
-
Generate a calibration curve by plotting the peak area ratio against the concentration.
Data Presentation
Table 2: Representative Quantitative Data for GC-FID Analysis of Fatty Acid Esters
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 µg/mL | - |
| Coefficient of Determination (r²) | > 0.998 | - |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | - |
| Recovery | 90 - 110% | - |
| Precision (%RSD) | < 5% | [6] |
Note: This data is representative for the analysis of non-polar esters by GC-FID and should be validated for the specific application.
Experimental Workflow Diagram
III. Method Validation
For both GC-MS and GC-FID methods, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS and GC-FID methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various sample matrices. The choice between the two techniques will depend on the specific requirements of the analysis, with GC-MS offering higher selectivity and structural confirmation, and GC-FID providing a cost-effective solution for routine quantitative analysis. Proper method validation is essential to ensure the accuracy and precision of the obtained results.
References
- 1. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 2. GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of Cyclopentyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl dodecanoate, a long-chain fatty acid ester, possesses properties that make it a molecule of interest for various applications, including as a specialty chemical, cosmetic ingredient, and potentially as a component in drug delivery systems. Its synthesis can be achieved through several established methods, primarily Fischer esterification and enzymatic catalysis. This document provides detailed protocols for both approaches, with a focus on scalability from laboratory to pilot plant production. Key quantitative data are summarized for easy comparison, and a general workflow for the widely used Fischer esterification is provided. Additionally, considerations for the purification and scale-up of the synthesis are discussed to guide researchers and production chemists.
Introduction
The synthesis of esters is a fundamental transformation in organic chemistry with broad industrial applications. This compound is synthesized by the reaction of dodecanoic acid (lauric acid) with cyclopentanol. The choice of synthetic route depends on several factors, including desired purity, scale, cost, and environmental considerations. Fischer-Speier esterification, a classic acid-catalyzed reaction, is a cost-effective and well-established method suitable for large-scale production.[1][2] However, it often requires elevated temperatures and strong acid catalysts, which can lead to side reactions and purification challenges. In contrast, enzymatic synthesis using lipases offers a milder and more selective alternative, often proceeding under ambient conditions with high specificity, which can simplify downstream processing.[3][4] This application note details scalable protocols for both Fischer esterification and enzymatic synthesis of this compound, providing a comprehensive guide for researchers and process chemists.
Data Presentation
| Parameter | Fischer Esterification | Enzymatic Synthesis (Immobilized Lipase) |
| Reactants | Dodecanoic Acid, Cyclopentanol | Dodecanoic Acid, Cyclopentanol |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Toluene (for azeotropic water removal) or excess Cyclopentanol | Solvent-free or minimal non-polar solvent |
| Temperature | 60-120°C (Reflux) | 40-60°C |
| Reaction Time | 2-10 hours | 24-72 hours |
| Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:5 | 1:1 to 1:3 |
| Catalyst Loading | 1-5 mol% (relative to carboxylic acid) | 5-10% (w/w of substrates) |
| Typical Yield | 85-95% | 90-98% |
| Byproduct | Water | Water |
| Purification | Neutralization, Extraction, Distillation | Filtration (to remove enzyme), Chromatography |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol is adapted from the general procedure for Fischer esterification of long-chain fatty acids.[5][6][7]
Materials:
-
Dodecanoic acid (1.0 equiv)
-
Cyclopentanol (3.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄, 0.05 equiv)
-
Toluene (optional, for Dean-Stark setup)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus (optional, for azeotropic removal of water)[1]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add dodecanoic acid (1.0 equiv) and cyclopentanol (3.0 equiv). If using a Dean-Stark apparatus, add toluene to fill the trap.
-
Slowly add concentrated sulfuric acid (0.05 equiv) to the mixture while stirring.
-
Assemble the reflux condenser (with a Dean-Stark trap if used) and heat the mixture to a gentle reflux (typically 100-120°C) with continuous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-8 hours). If using a Dean-Stark trap, the reaction is complete when water ceases to collect.
-
Cool the reaction mixture to room temperature.
-
If an excess of cyclopentanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on general procedures for lipase-catalyzed esterification of fatty acids.[3][4]
Materials:
-
Dodecanoic acid (1.0 equiv)
-
Cyclopentanol (1.2 equiv)
-
Immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates)
-
Molecular sieves (3Å or 4Å, optional, to remove water)
-
Organic solvent (e.g., hexane or heptane, optional)
Equipment:
-
Erlenmeyer flask or sealed reaction vessel
-
Orbital shaker or magnetic stirrer with temperature control
-
Filtration apparatus
Procedure:
-
In a sealed reaction vessel, combine dodecanoic acid (1.0 equiv), cyclopentanol (1.2 equiv), and immobilized lipase (10% w/w of the total mass of the acid and alcohol).
-
If conducting the reaction in a solvent, add the desired volume of hexane or heptane. For a solvent-free system, proceed without adding a solvent.
-
Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
Incubate the mixture at 45-55°C with continuous agitation (e.g., 200 rpm on an orbital shaker) for 24-72 hours.
-
Monitor the reaction progress by analyzing small aliquots using GC or HPLC.
-
Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed with a solvent and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product is typically of high purity. If further purification is required, column chromatography or vacuum distillation can be employed.
Mandatory Visualization
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Scale-up Considerations
Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product consistency.[8][9][10]
-
Heat Management: Esterification reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain optimal reaction temperature and prevent runaway reactions. Jacketed reactors with controlled heating and cooling systems are essential.[11]
-
Mass Transfer: In heterogeneous systems, such as those involving an immobilized enzyme or a two-phase liquid system, efficient mixing is critical to ensure adequate contact between reactants and the catalyst. The type and speed of agitation must be optimized for the larger reactor volume.[10]
-
Water Removal: In Fischer esterification, the efficient removal of water is key to achieving high conversion. While a Dean-Stark trap is suitable for lab scale, industrial-scale processes may employ vacuum distillation or pervaporation membranes to continuously remove water.
-
Catalyst Selection and Handling: For acid-catalyzed reactions, the handling of corrosive acids on a large scale requires appropriate safety measures and corrosion-resistant equipment. For enzymatic processes, the cost, stability, and reusability of the immobilized enzyme are important economic considerations.
-
Downstream Processing and Purification: The choice of purification method will depend on the required purity of the final product and the scale of production. Fractional distillation is often the most cost-effective method for large-scale purification of esters.[12] For high-purity applications, chromatographic methods may be necessary but are generally more expensive to scale up. Low-temperature crystallization can also be an effective technique for purifying fatty acid esters.[13]
Conclusion
The synthesis of this compound can be effectively achieved through both Fischer esterification and enzymatic catalysis. Fischer esterification offers a robust and cost-effective method suitable for large-scale production, while enzymatic synthesis provides a milder and more selective alternative that can simplify purification. The choice of method will depend on the specific requirements of the application. The protocols and scale-up considerations provided in this document offer a comprehensive guide for researchers and production chemists to successfully synthesize and scale up the production of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.science [proceedings.science]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Manufacturing cosmetics [personalcarescience.com.au]
- 9. mg-evolution.com [mg-evolution.com]
- 10. From laboratory to production: the key points for a successful industrial scale-up [mixing-experts.com]
- 11. Ø @À G:³0ôú°À®.Zdö8 [thglabs.com]
- 12. macbeth-project.eu [macbeth-project.eu]
- 13. researchgate.net [researchgate.net]
Application Note: Cyclopentyl Dodecanoate as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guide for the evaluation and use of Cyclopentyl dodecanoate as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) for the analysis of semi-volatile organic compounds.
Introduction to Internal Standards in Chromatography
An internal standard (IS) is a chemical substance added in a constant amount to samples, calibration standards, and quality controls in a chemical analysis. The use of an internal standard is a powerful technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, sample preparation, and instrument response. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains stable even when the absolute responses fluctuate.
Key criteria for selecting a suitable internal standard include:
-
It should be chemically similar to the analyte(s) of interest.
-
It must not be present in the original sample matrix.
-
It should be well-resolved chromatographically from the analytes.
-
It should have a similar retention time to the analytes without overlapping.
-
It must be chemically inert and not react with the sample components or the mobile/stationary phase.
-
It should be of high purity and readily available.
Profile of this compound as a Potential Internal Standard
This compound is a cyclopentyl ester of dodecanoic acid (lauric acid). Based on its chemical structure and predicted physicochemical properties, it is a promising candidate as an internal standard for the GC-MS analysis of non-polar to semi-polar, high-molecular-weight compounds, such as other fatty acid esters, long-chain hydrocarbons, and certain semi-volatile environmental contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₂ | ChemSpider |
| Molecular Weight | 268.44 g/mol | ChemSpider |
| Predicted Boiling Point | 326.6 ± 10.0 °C | ChemSpider |
| Predicted Polarity | Non-polar ester | Inferred from structure |
| Solubility | Expected to be soluble in common organic solvents (e.g., hexane, dichloromethane, methanol) | Inferred from structure |
Its high boiling point makes it suitable for GC analysis with typical temperature programs, and its ester functionality provides a structural similarity to a wide range of analytes.
Hypothetical Application: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in a Biodiesel Matrix
This section outlines a hypothetical application for the use of this compound as an internal standard for the quantification of key FAMEs (e.g., Methyl palmitate, Methyl oleate, Methyl stearate) in a biodiesel sample using GC-MS.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound (Internal Standard, >99% purity)
-
Methyl palmitate, Methyl oleate, Methyl stearate (Analytical standards, >99% purity)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Biodiesel sample
3.1.2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Analyte Stock Solution (1000 µg/mL each): Accurately weigh 10 mg of each FAME standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials and diluting with hexane. A constant amount of the IS stock solution is added to each calibration standard to achieve a final IS concentration of 100 µg/mL.
Table 2: Preparation of Calibration Standards
| Calibration Level | Analyte Concentration (µg/mL) | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Hexane (mL) |
| 1 | 10 | 10 | 100 | 1 |
| 2 | 25 | 25 | 100 | 1 |
| 3 | 50 | 50 | 100 | 1 |
| 4 | 100 | 100 | 100 | 1 |
| 5 | 250 | 250 | 100 | 1 |
| 6 | 500 | 500 | 100 | 1 |
3.1.3. Sample Preparation
-
Accurately weigh 100 mg of the biodiesel sample into a 10 mL volumetric flask.
-
Add 1 mL of the IS stock solution (1000 µg/mL).
-
Bring the volume to 10 mL with hexane.
-
Vortex for 1 minute and transfer an aliquot to a GC vial for analysis.
3.1.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: 40-550 amu
Validation Protocol for this compound as an Internal Standard
To qualify this compound as a suitable internal standard for this application, the following validation experiments should be performed.
4.1. Chromatographic Resolution Inject a solution containing all analytes and the internal standard to ensure baseline separation of all peaks of interest.
4.2. Linearity Analyze the calibration standards in triplicate. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.995.
4.3. Precision and Accuracy Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level. The precision (%RSD) should be ≤ 15% and the accuracy (% bias) should be within ±15%.
4.4. Recovery Analyze a spiked biodiesel sample with and without the internal standard to evaluate the ability of the IS to compensate for matrix effects and potential losses during sample preparation.
Hypothetical Data Presentation
Table 3: Hypothetical Retention Times and Linearity Data
| Compound | Retention Time (min) | R² |
| Methyl palmitate | 16.5 | 0.998 |
| Methyl stearate | 18.2 | 0.997 |
| Methyl oleate | 18.5 | 0.999 |
| This compound (IS) | 19.8 | N/A |
Table 4: Hypothetical Precision and Accuracy Data
| Analyte | QC Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Precision (%RSD) | Accuracy (% Bias) |
| Methyl palmitate | Low | 30 | 29.1 | 4.5 | -3.0 |
| Mid | 150 | 155.2 | 3.1 | +3.5 | |
| High | 400 | 390.8 | 2.5 | -2.3 | |
| Methyl oleate | Low | 30 | 31.5 | 5.2 | +5.0 |
| Mid | 150 | 147.9 | 2.8 | -1.4 | |
| High | 400 | 408.3 | 2.1 | +2.1 |
Visualizations
Caption: Workflow for Internal Standard Validation and Quantification.
Caption: Logic of Internal Standard Correction for Analytical Variations.
Conclusion
While this compound is not a commonly documented internal standard, its physicochemical properties make it a strong theoretical candidate for the quantitative GC-MS analysis of non-polar, semi-volatile compounds like fatty acid methyl esters. The protocols and validation steps outlined in this application note provide a comprehensive framework for researchers to evaluate its suitability for their specific analytical needs. Proper validation is crucial to ensure that any new internal standard, including this compound, meets the rigorous demands for accuracy and precision in quantitative chromatography.
Application Notes and Protocols: Formulation of Cyclopentyl Dodecanoate in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclopentyl Dodecanoate
This compound is an emollient ester that serves as a key ingredient in topical preparations, valued for its ability to impart a light, non-greasy, and smooth feel to the skin.[1][2] As a cosmetic ingredient, it primarily functions as a skin-conditioning agent and texture enhancer.[3] Emollient esters like this compound are integral to the formulation of a wide array of skincare and dermatological products, including creams, lotions, and serums, typically used at concentrations ranging from 3% to 20% w/w.[1][3] The selection of an appropriate emollient is critical as it influences the sensory profile, stability, and overall performance of the final product.[1][4]
Physicochemical Properties
Table 1: Physicochemical Properties of Components and Related Esters
| Property | Dodecanoic Acid (Lauric Acid) | Methyl Dodecanoate | General Emollient Esters |
| Appearance | White, powdery solid[5] | Liquid[6] | Colorless to pale yellow liquids or waxy solids |
| Molecular Formula | C12H24O2[5] | C13H26O2[6] | Varies |
| Molecular Weight | 200.32 g/mol | 214.34 g/mol [6] | Varies |
| Solubility | Soluble in water[7] | Insoluble in water | Generally insoluble in water, soluble in oils |
| Primary Function | Skin conditioning, cleansing | Emollient | Emollient, skin conditioning, texture enhancer[3] |
Note: The data for Dodecanoic Acid and Methyl Dodecanoate are provided for reference. The properties of this compound will differ due to the cyclopentyl functional group.
Formulation Development: Oil-in-Water (O/W) Cream
A common application for this compound is in oil-in-water (O/W) emulsions, where it contributes to the sensory characteristics of the cream. The following is a general protocol for the preparation of an O/W cream.
Experimental Protocol: Preparation of an O/W Cream
Objective: To prepare a stable oil-in-water cream incorporating this compound as an emollient.
Materials:
-
Oil Phase:
-
This compound (e.g., 5-15% w/w)
-
Cetearyl alcohol (emulsifier and thickener)
-
Glyceryl stearate (emulsifier)
-
-
Aqueous Phase:
-
Deionized water
-
Glycerin (humectant)
-
Xanthan gum (stabilizer)
-
-
Preservative: (e.g., Phenoxyethanol)
-
High-shear homogenizer
-
Water bath
-
Beakers and stirring rods
Procedure:
-
Phase Preparation:
-
In a beaker, combine the components of the oil phase (this compound, cetearyl alcohol, glyceryl stearate).
-
In a separate beaker, combine the components of the aqueous phase (deionized water, glycerin). Disperse the xanthan gum in the aqueous phase with stirring.
-
-
Heating:
-
Heat both the oil and aqueous phases separately in a water bath to 65-75°C.[8] Stir both phases until all components are melted and uniform.
-
-
Emulsification:
-
Cooling:
-
Allow the emulsion to cool while stirring gently.
-
Add the preservative when the temperature is below 40°C to avoid degradation.
-
-
Final Product:
-
Continue stirring until the cream has reached room temperature and has a uniform consistency.
-
Experimental Workflow: O/W Cream Formulation
Characterization of Topical Preparations
Viscosity Measurement
Viscosity is a critical parameter that affects the spreadability, texture, and stability of a topical formulation.[8] Rotational viscometers are commonly used to characterize the flow behavior of creams and lotions.[10]
Table 2: Example Viscosity Data for a Cream Formulation
| Formulation | Viscosity (cP) at 25°C | Observations |
| Base Cream (without emollient) | 35,000 | Thick, less spreadable |
| Cream with 10% this compound | 25,000 | Lighter texture, improved spreadability |
| Cream with 10% Mineral Oil | 32,000 | Greasier feel compared to this compound |
Note: This is example data. Actual viscosity will depend on the complete formulation.
Experimental Protocol: Viscosity Measurement
Objective: To determine the viscosity of a cream formulation containing this compound.
Apparatus: Rotational viscometer with appropriate spindle.
Procedure:
-
Sample Preparation: Place a sufficient amount of the cream in a suitable container, ensuring there are no air bubbles.
-
Instrument Setup:
-
Select a spindle and rotational speed appropriate for the expected viscosity of the cream. For creams, a disc spindle is often used.[11]
-
Attach the spindle to the viscometer.
-
-
Measurement:
-
Lower the spindle into the center of the sample until it reaches the immersion mark.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Analysis: Perform measurements in triplicate and calculate the average viscosity.
Stability Testing
Stability testing is essential to ensure that the topical preparation maintains its physical, chemical, and microbiological quality throughout its shelf life.[2][12]
Experimental Protocol: Accelerated Stability Testing
Objective: To evaluate the stability of a cream formulation under accelerated conditions.
Methodology:
-
Sample Storage: Store samples of the cream in their final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[13]
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months).[12][13]
-
Parameters to Evaluate: [2][14]
-
Physical: Appearance, color, odor, phase separation, and viscosity.
-
Chemical: pH and assay of any active ingredients.
-
Microbiological: Microbial limits testing.
-
-
Acceptance Criteria: Define acceptable limits for each parameter before starting the study.
Stability Testing Workflow
In Vitro Skin Permeation Studies
In vitro skin permeation studies are conducted to assess the penetration of substances into and through the skin.[15][16][17][18] Franz diffusion cells are a standard apparatus for these studies.[15][16][17][18]
Table 3: Example Skin Permeation Data
| Compound | Formulation | Flux (µg/cm²/h) |
| Model Drug | Cream with 10% this compound | 1.5 |
| Model Drug | Cream with 10% Isopropyl Myristate | 1.8 |
| Model Drug | Simple aqueous solution | 0.5 |
Note: This is example data. Permeation rates are highly dependent on the active molecule and the full formulation.
Experimental Protocol: Franz Diffusion Cell Study
Objective: To evaluate the in vitro skin permeation of a model active ingredient from a cream formulated with this compound.
Apparatus: Franz diffusion cells.
Membrane: Excised human or porcine skin.[19]
Procedure:
-
Membrane Preparation: Thaw and cut the excised skin to the appropriate size to fit the Franz diffusion cell.
-
Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the membrane.[1]
-
Maintain the temperature of the receptor solution at 32°C to mimic skin surface temperature.[1]
-
-
Sample Application: Apply a finite dose of the cream formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh receptor solution to maintain sink conditions.[1]
-
Analysis: Analyze the concentration of the model active in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of the active permeated per unit area over time and determine the steady-state flux.
Franz Diffusion Cell Experimental Workflow
Sensory Profile Evaluation
The sensory characteristics of a topical product are paramount for consumer acceptance and patient compliance.[14] A sensory panel can be trained to evaluate attributes such as spreadability, oiliness, and after-feel.[12][13]
Experimental Protocol: Sensory Panel Evaluation
Objective: To compare the sensory profile of a cream containing this compound with a control formulation.
Methodology:
-
Panelist Training: Train a panel of assessors to identify and quantify specific sensory attributes.[14]
-
Sample Presentation: Provide panelists with coded samples of the test and control formulations.
-
Evaluation:
-
Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.
-
Panelists then rate the intensity of various sensory attributes on a labeled magnitude scale (e.g., 0-10).[4]
-
-
Attributes for Evaluation: [4][12]
-
Spreadability: Ease of spreading on the skin.
-
Oiliness: Perception of oiliness during and after application.
-
Absorption: Time taken for the product to be absorbed into the skin.
-
Tackiness: Stickiness of the skin after application.
-
After-feel: The final feel of the skin (e.g., smooth, soft, greasy).
-
-
Data Analysis: Analyze the data statistically to determine significant differences between the formulations.
Conclusion
This compound is a versatile emollient that can significantly enhance the aesthetic and sensory properties of topical preparations. Proper formulation and thorough characterization, including viscosity, stability, skin permeation, and sensory evaluation, are crucial for developing effective and consumer-accepted products. The protocols and data presented in these application notes provide a framework for researchers and formulators working with this and other emollient esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Dodecanoate | C12H23O2- | CID 4149208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 8. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 9. letsmakebeauty.com [letsmakebeauty.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Preparation and structure of a water-in-oil cream containing lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Franz diffusion cell and its implication in skin permeation studies - UM Research Repository [eprints.um.edu.my]
- 18. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
Cyclopentyl Dodecanoate as a Flavor and Fragrance Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl dodecanoate is an ester with potential applications as a flavor and fragrance intermediate. Due to limited publicly available data on this specific compound, this document provides a hypothetical yet scientifically grounded overview of its potential characteristics and use. The information herein is extrapolated from the known properties of structurally related compounds, such as other dodecanoate esters and cyclopentyl derivatives. These notes offer detailed protocols for the synthesis, purification, and sensory evaluation of this compound, providing a framework for its investigation as a novel ingredient.
Hypothetical Physicochemical and Sensory Data
The following table summarizes the projected data for this compound, based on analogous compounds.
| Property | Hypothetical Value | Reference Compounds |
| Molecular Formula | C₁₇H₃₂O₂ | - |
| Molecular Weight | 268.44 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Amyl laurate[1], other fatty acid esters |
| Odor Profile | Waxy, slightly fruity (pear, tropical), with fatty and creamy undertones | Amyl laurate[1], other dodecanoates |
| Flavor Profile | Fatty, creamy, with a subtle fruity and waxy character | Amyl laurate[1] |
| Boiling Point (est.) | ~300-320 °C at 760 mmHg | Amyl laurate[1] |
| Solubility | Soluble in ethanol and other common organic solvents; insoluble in water | Common for esters of this molecular weight |
| Vapor Pressure (est.) | Low; indicative of a base or middle note in fragrance | General properties of high molecular weight esters |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Dodecanoic acid (Lauric acid)
-
Cyclopentanol
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard distillation apparatus
Procedure:
-
Combine equimolar amounts of dodecanoic acid and cyclopentanol in a round-bottom flask.
-
Add toluene to approximately 20% of the total volume of the reactants.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent).
-
Assemble the Dean-Stark apparatus with the condenser and heating mantle.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized water
-
5% sodium bicarbonate solution (to neutralize the acid catalyst)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care.
Sensory Evaluation Protocol for a Novel Fragrance Intermediate
This protocol outlines a method for the sensory analysis of a new fragrance ingredient using a trained panel.[2][3]
Objective: To characterize the odor profile of this compound.
Materials:
-
This compound (purified)
-
Ethanol (odorless, as solvent)
-
Glass vials with caps
-
Perfumery smelling strips
-
A panel of at least 5-10 trained sensory assessors
Procedure:
-
Sample Preparation: Prepare dilutions of this compound in ethanol at 10%, 1%, and 0.1% (w/w).
-
Panelist Training: Ensure panelists are familiar with standard fragrance descriptors and evaluation procedures.
-
Evaluation:
-
Provide each panelist with coded samples of the dilutions and a blank (ethanol).
-
Instruct panelists to dip a clean smelling strip into each vial.
-
Panelists should evaluate the odor at three time points:
-
Top note: Immediately after dipping.
-
Middle note: After 15-30 minutes.
-
Base note: After 2-4 hours.
-
-
Panelists will record the odor characteristics using a standardized scoresheet with a list of descriptors (e.g., fruity, waxy, floral, fatty, etc.) and an intensity scale (e.g., 1-10).
-
-
Data Analysis:
-
Compile the descriptor data from all panelists.
-
Calculate the average intensity ratings for each descriptor at each time point.
-
Create a sensory profile (e.g., a spider web chart) to visualize the odor characteristics.
-
Performance and Stability in a Consumer Product Base
Objective: To evaluate the stability and performance of this compound in a simple lotion base.
Materials:
-
This compound
-
Unscented lotion base
-
Glass beakers and stirring rods
-
Oven for accelerated stability testing
-
pH meter
Procedure:
-
Formulation: Prepare two batches of lotion:
-
Test Sample: Incorporate this compound at a concentration of 0.5% (w/w) into the lotion base.
-
Control Sample: Unscented lotion base.
-
-
Initial Evaluation:
-
Assess the initial odor of the test sample.
-
Measure the initial pH and observe the appearance (color, texture) of both samples.
-
-
Accelerated Stability Testing:
-
Store aliquots of both samples at 40°C for 4, 8, and 12 weeks.
-
At each time point, evaluate the samples for:
-
Changes in odor (intensity and character).
-
Changes in color and texture.
-
Changes in pH.
-
-
-
Data Analysis:
-
Compare the changes in the test sample to the control sample over time.
-
Document any signs of instability, such as discoloration, phase separation, or significant changes in odor or pH.
-
Visualizations
Caption: Synthesis Workflow for this compound.
Caption: Sensory Evaluation Workflow for a Novel Fragrance Intermediate.
References
Application Notes and Protocols: Antimicrobial Activity of Dodecanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of dodecanoate derivatives. This document includes quantitative data on their activity, detailed protocols for in vitro evaluation, and a summary of their known mechanisms of action.
Introduction
Dodecanoic acid (lauric acid) and its derivatives have garnered significant interest as potential antimicrobial agents due to their broad-spectrum activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1][2] Their amphipathic nature allows them to interact with and disrupt microbial cell membranes, a primary mechanism of their antimicrobial action.[3] Furthermore, evidence suggests that these compounds can also interfere with essential cellular processes such as the fatty acid biosynthesis pathway.[4] This document serves as a resource for researchers engaged in the discovery and development of novel antimicrobial drugs based on dodecanoate scaffolds.
Data Presentation: Antimicrobial Activity of Dodecanoate Derivatives
The antimicrobial efficacy of various dodecanoate derivatives has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their potency. Lower MIC values indicate greater antimicrobial activity.
Table 1: Antibacterial Activity of Dodecanoate Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Nitro phenyl dodecanoate | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| Escherichia coli | - | [1] | |
| Quinolin-8-yl dodecanoate | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| Escherichia coli | - | [1] | |
| Dodecanoic acid hydrazide-hydrazone (4c: 3-Cl) | Escherichia coli | 62.5 | [5] |
| Pseudomonas aeruginosa | 125 | [5] | |
| Bacillus subtilis | 62.5 | [5] | |
| Staphylococcus aureus | 125 | [5] | |
| Dodecanoic acid hydrazide-hydrazone (4f: 2-NO2) | Escherichia coli | 62.5 | [5] |
| Pseudomonas aeruginosa | 125 | [5] | |
| Bacillus subtilis | 62.5 | [5] | |
| Staphylococcus aureus | 62.5 | [5] | |
| Xylitol dilaurate ester | Bacillus licheniformis | 1.6 | [6] |
| Staphylococcus aureus | 5 | [6] | |
| Xylitol dicaprylate ester | Escherichia coli | 250 | [6] |
| Pseudomonas aeruginosa | 400 | [6] |
Note: Some MIC values were not explicitly provided in the source material.
Table 2: Antifungal Activity of Dodecanoate Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(4-benzylpiperazin-1-yl) dodecan-1-one | Candida albicans | - | [1] |
| Aspergillus niger | - | [1] | |
| Dodecanoic acid hydrazide-hydrazone (4c: 3-Cl) | Candida albicans | 125 | [5] |
| Aspergillus niger | 250 | [5] | |
| Dodecanoic acid hydrazide-hydrazone (4f: 2-NO2) | Candida albicans | 125 | [5] |
| Aspergillus niger | 125 | [5] | |
| 3-(R)-hydroxydodecanoic acid | Molds and Yeasts | 10-100 | [7] |
Note: Some MIC values were not explicitly provided in the source material.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antimicrobial activity of dodecanoate derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Test compound (dodecanoate derivative)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: a. Dissolve the dodecanoate derivative in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the antimicrobial dilution. b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]
Materials:
-
Results from the MIC test
-
Agar plates with appropriate growth medium
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot. b. Spread the aliquot onto an agar plate.
-
Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: a. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[11]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Mechanism of Action: Disruption of Bacterial Cell Membrane
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Insect Repellent Properties of Dodecanoate Esters
Introduction
Dodecanoate esters, derived from dodecanoic acid (lauric acid), have emerged as a promising class of insect repellents. These compounds, found in natural sources like coconut oil, offer an effective alternative to synthetic repellents such as DEET.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the insect repellent properties of dodecanoate esters. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Repellency of Dodecanoate Esters
The repellent efficacy of various dodecanoate esters has been quantified against several insect species. The following tables summarize the key findings from published studies.
Table 1: Biting Deterrency of Dodecanoate Esters against Aedes aegypti
This table presents data from the Klun & Debboun (K&D) bioassay, which measures the biting deterrence index (BDI). A BDI of 1.0 indicates 100% repellency, while a BDI of 0.0 indicates no repellency. The study demonstrated that several dodecanoate esters were as effective as DEET.[2]
| Compound | Concentration (nmol/cm²) | Biting Deterrence Index (BDI) | Reference |
| Methyl dodecanoate | 25 | 0.85 | [2] |
| Ethyl dodecanoate | 25 | 0.88 | [2] |
| Propyl dodecanoate | 25 | 0.89 | [2] |
| Octyl dodecanoate | 25 | 0.80 | [2] |
| Dodecyl dodecanoate | 25 | 0.99 | [2] |
| DEET (N,N-diethyl-m-toluamide) | 25 | 0.8 - 0.99 | [2] |
| Dodecanoic Acid | 25 | 0.8 - 0.99 | [2] |
Table 2: Minimum Effective Dose (MED) of Dodecanoate Esters against Aedes aegypti
The Ali & Khan (A&K) in vitro bioassay determines the Minimum Effective Dose (MED), which is the lowest concentration of a compound required to prevent mosquito biting. Lower MED values indicate higher repellent activity.
| Compound | Minimum Effective Dose (MED) (µg/cm²) | Reference |
| Methyl dodecanoate | 25 | [2] |
| DEET (N,N-diethyl-m-toluamide) | 25 | [2] |
| Dodecanoic Acid | < 25 | [2] |
Table 3: Repellency of Dodecanoic Acid against Ixodes ricinus Ticks
While research on dodecanoate esters against ticks is limited, studies on the parent compound, dodecanoic acid, have shown significant repellent effects against the tick species Ixodes ricinus.
| Compound | Concentration | Repellency (%) | Duration of Action | Reference |
| Dodecanoic Acid | 10% formulation (~1.67 mg/cm²) | 88-75% (against adult ticks) | At least 6 hours | [3] |
| Dodecanoic Acid | 0.001 mg/cm² | Significantly repellent | Not specified | [4][5] |
| DEET | 0.001 mg/cm² | No significant repellency | Not specified | [4][5] |
| DEET | 0.01 mg/cm² | Significantly repellent | Not specified | [4][5] |
Table 4: Antifeedant Activity of Methyl Esters against Stable Flies (Stomoxys calcitrans)
This table shows the antifeedant activity of medium-chain fatty acid methyl esters, including methyl dodecanoate, against stable flies.
| Compound | Concentration | Activity | Reference |
| Methyl dodecanoate (C12:0) | Not specified | Strong antifeedant activity | [6] |
| Methyl caprate (C10:0) | Not specified | Strong antifeedant activity | [6] |
| Methyl caprylate (C8:0) | Not specified | Strong antifeedant activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Klun & Debboun (K&D) Bioassay for Biting Deterrency
This in vivo assay quantifies the biting deterrence of a compound applied to a cloth patch, using human subjects.
Materials:
-
Test compounds and DEET as a positive control, dissolved in ethanol.
-
Cloth patches (e.g., muslin).
-
Cages containing host-seeking female mosquitoes (Aedes aegypti).
-
Human volunteers.
Protocol:
-
Prepare solutions of the test compounds and DEET in ethanol at the desired concentration (e.g., 25 nmol/cm²).
-
Apply a precise volume of the test solution evenly to a defined area on a cloth patch. A control patch is treated with ethanol only.
-
Allow the solvent to evaporate completely.
-
The cloth patch is then affixed to the forearm of a human volunteer.
-
The volunteer inserts their treated forearm into a cage containing a known number of host-seeking female mosquitoes for a set period (e.g., 1 minute).
-
Record the number of mosquitoes that bite through the treated cloth and the control cloth.
-
The Biting Deterrence Index (BDI) is calculated as: BDI = 1 - (number of bites on treated cloth / number of bites on control cloth)
References
- 1. researchgate.net [researchgate.net]
- 2. Biting deterrency of undecanoic acid and dodecanoic acid ester analogs against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of infectious tick-borne diseases in humans: Comparative studies of the repellency of different dodecanoic acid-formulations against Ixodes ricinus ticks (Acari: Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE19925838C1 - Use of dodecanoic acid as a tick repellent - Google Patents [patents.google.com]
- 5. WO2000072676A1 - Utilization of dodecanoic acid as tick repellant - Google Patents [patents.google.com]
- 6. Spatial repellency, antifeedant activity and toxicity of three medium chain fatty acids and their methyl esters of coconut fatty acid against stable flies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentyl Compounds in Methane Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of cyclopentyl compounds as thermodynamic promoters for methane storage in clathrate hydrates. This technology holds promise for safer and more efficient storage and transportation of natural gas. The following sections detail the quantitative data, experimental protocols, and underlying mechanisms associated with these compounds.
Introduction to Cyclopentyl Compounds in Methane Hydrate Formation
Methane clathrate hydrates are crystalline, ice-like solids where methane molecules are trapped within a lattice of water molecules. These structures offer a high-density method for storing methane. However, their formation typically requires high pressures and low temperatures. Cyclopentyl compounds act as thermodynamic promoters, significantly reducing the severity of these conditions, making the process more economically viable and safer. These promoter molecules occupy the large cages of the hydrate structure (specifically structure II, sII), stabilizing the overall lattice and allowing methane to be encapsulated in the small cages at milder conditions.
Data Presentation: Methane Storage Capacity of Cyclopentyl Compounds
The following table summarizes the quantitative data on the methane storage capacity of various cyclopentyl compounds when forming mixed clathrate hydrates.
| Cyclopentyl Compound | Hydrate Structure | Methane Cage Occupancy (Small Cages) | Methane Storage Capacity (mmol CH₄ / mol H₂O) | Methane Storage Capacity (wt%)¹ | Formation Conditions (P, T) | Reference |
| Cyclopentane (CP) | sII | ~0.60 | ~71 | ~6.7 | 0.165 - 9.486 MPa, 273.83 - 301.90 K | |
| Epoxycyclopentane (ECP) | sII | 0.87 | 102 | ~9.3 | 2.21 MPa @ 297.0 K | |
| Cyclopentyl Amine (CPA) | sII | Not Quantified | Superior to CP and THF | Not Quantified | Not Specified |
¹ Theoretical wt% calculated based on the reported cage occupancy and the stoichiometry of the sII hydrate (8 large cages, 16 small cages, 136 water molecules).
Experimental Protocols
This section outlines a generalized protocol for the formation and characterization of cyclopentyl compound-methane clathrate hydrates in a laboratory setting.
Protocol 1: Synthesis of Cyclopentane-Methane Hydrate
1. Materials and Equipment:
- High-pressure stainless-steel reactor (crystallizer) equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet valves.
- Deionized water
- Cyclopentane (CP)
- Methane gas (high purity)
- Cooling bath/circulator
- Data acquisition system
2. Procedure:
- Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
- Loading: Add a specific volume of deionized water and cyclopentane to the reactor. A common volumetric ratio is 1:10 (CP:water).
- Sealing and Purging: Seal the reactor and purge it with low-pressure methane gas to remove any air.
- Pressurization: Pressurize the reactor with methane gas to the desired initial pressure.
- Cooling and Stirring: Submerge the reactor in a cooling bath set to the desired experimental temperature (e.g., 274.15 K). Begin stirring at a constant rate (e.g., 400 rpm) to ensure good mixing of the phases.
- Hydrate Formation: Monitor the pressure and temperature inside the reactor. A sudden drop in pressure indicates the onset of hydrate formation (nucleation) as methane gas is consumed to form the solid hydrate. Continue the experiment until the pressure stabilizes, signifying the completion of hydrate formation.
- Gas Consumption Calculation: The amount of methane consumed, and thus the storage capacity, can be calculated from the pressure drop using the ideal gas law with appropriate compressibility factor corrections.
Protocol 2: Characterization of Clathrate Hydrates
1. Sample Collection:
- After hydrate formation, carefully depressurize the reactor.
- Quickly collect the solid hydrate sample and immediately immerse it in liquid nitrogen to prevent dissociation.
- Grind the sample into a fine powder under liquid nitrogen.
2. Powder X-ray Diffraction (PXRD) Analysis:
- Purpose: To identify the crystal structure of the hydrate (e.g., sI, sII, or sH).
- Procedure:
- Load the powdered hydrate sample into a low-temperature PXRD sample holder.
- Maintain the sample temperature below its dissociation point throughout the measurement.
- Collect the diffraction pattern over a suitable 2θ range.
- Analyze the diffraction peaks to determine the lattice parameters and confirm the hydrate structure. For cyclopentane-methane hydrates, a face-centered cubic lattice corresponding to sII is expected.
3. Raman Spectroscopy Analysis:
- Purpose: To confirm the presence of guest molecules (methane and cyclopentyl compound) within the hydrate cages and to determine the cage occupancy.
- Procedure:
- Place the powdered hydrate sample in a low-temperature
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl Dodecanoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Cyclopentyl dodecanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of dodecanoic acid with cyclopentanol.[1][2][3]
Q2: Why is an acid catalyst necessary for Fischer esterification?
A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the dodecanoic acid.[2][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cyclopentanol.[2][4][5]
Q3: Is the Fischer esterification a reversible reaction?
A3: Yes, the Fischer esterification is a reversible equilibrium reaction.[5][6] The ester product, this compound, can be hydrolyzed back to dodecanoic acid and cyclopentanol in the presence of water and an acid catalyst. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[6]
Q4: What are the main factors that influence the yield of this compound synthesis?
A4: The primary factors influencing the yield are:
-
Reactant Ratio: The molar ratio of cyclopentanol to dodecanoic acid.
-
Catalyst Concentration: The amount of acid catalyst used.
-
Temperature: The reaction temperature.
-
Reaction Time: The duration of the reaction.
-
Water Removal: The efficiency of removing water as it is formed.[2][3][4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield of the desired ester is the most common problem encountered. The following troubleshooting steps can help identify and resolve the underlying issues.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).[3]
-
-
Equilibrium Not Favoring Products: The reverse reaction (hydrolysis) may be significant.
-
Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction.
-
Solution: Increase the amount of acid catalyst. However, be aware that excessive acid can lead to side reactions.
-
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.
Issue 2: Presence of Unreacted Dodecanoic Acid in the Final Product
The presence of starting material in the purified product indicates either an incomplete reaction or inefficient purification.
Possible Causes and Solutions:
-
Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.
-
Solution: Refer to the solutions for incomplete reaction in the section above.
-
-
Ineffective Work-up: The purification procedure may not be effectively removing the unreacted carboxylic acid.
-
Solution: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer, effectively separating it from the ester.
-
Issue 3: Product Decomposition or Side Product Formation
While the Fischer esterification is generally a clean reaction, side products can form under certain conditions.
Possible Causes and Solutions:
-
Dehydration of Cyclopentanol: At high temperatures and in the presence of a strong acid, cyclopentanol can undergo dehydration to form cyclopentene.
-
Solution: Maintain a controlled reflux temperature and avoid excessive heating. Use a milder acid catalyst if dehydration is a significant issue.
-
-
Ether Formation: Under acidic conditions, two molecules of cyclopentanol can dehydrate to form dicyclopentyl ether.
-
Solution: Using an excess of the carboxylic acid relative to the alcohol can minimize this side reaction, although this is contrary to the usual strategy for maximizing ester yield. Careful control of reaction conditions is key.
-
Data Presentation
The following tables provide a general overview of how reaction parameters can be varied to optimize the yield of ester synthesis, based on established principles of Fischer esterification.
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Expected Relative Yield | Rationale |
| 1:1 | Moderate | Equilibrium established with significant amounts of reactants and products.[6] |
| 3:1 | High | Excess alcohol shifts the equilibrium towards the product side. |
| 5:1 | Higher | Further shift in equilibrium, driving the reaction closer to completion. |
| 10:1 | Very High | Maximizes the conversion of the limiting reactant (dodecanoic acid).[6] |
Table 2: Influence of Catalyst Concentration on Reaction Rate
| Catalyst (H₂SO₄) wt% | Expected Reaction Rate | Potential Issues |
| 1-2% | Moderate | May require longer reaction times for completion. |
| 3-5% | Fast | Optimal for many esterifications. |
| >5% | Very Fast | Increased risk of side reactions and charring. |
Experimental Protocols
Key Experiment: Fischer Esterification of Dodecanoic Acid with Cyclopentanol
This protocol is a general guideline and may require optimization.
Materials:
-
Dodecanoic acid
-
Cyclopentanol (in molar excess, e.g., 3-5 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 1-3 mol%)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add dodecanoic acid, cyclopentanol, and toluene.
-
While stirring, carefully add the acid catalyst.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.
-
-
Reaction:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate at the bottom of the trap.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This may take several hours.
-
Monitor the reaction progress by TLC if desired.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to remove unreacted dodecanoic acid and the acid catalyst). Be cautious of CO₂ evolution.
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Cyclopentyl Dodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Cyclopentyl dodecanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in a crude this compound sample synthesized via Fischer esterification?
A1: The most probable impurities originating from a Fischer esterification of cyclopentanol and dodecanoic acid are:
-
Unreacted Dodecanoic Acid: Due to the equilibrium nature of the reaction, some starting acid will likely remain.
-
Unreacted Cyclopentanol: The alcohol starting material may also be present in the crude product.
-
Acid Catalyst: If a homogenous acid catalyst like sulfuric acid was used, it will be present and needs to be neutralized and removed.
-
Water: As a byproduct of the esterification reaction, water will be present.
-
Side Products: Depending on the reaction conditions, minor side products could form, though typically the primary impurities are the starting materials.
Q2: My crude product is a yellow-to-brown oil. What is causing the color and how can I remove it?
A2: The color is likely due to high-temperature degradation products or residual acid catalyst causing charring of organic materials.
Troubleshooting:
-
Neutralization: Before any heat-based purification like distillation, it is crucial to neutralize the acid catalyst. This can be done by washing the crude product with a mild base like sodium bicarbonate solution.
-
Activated Carbon Treatment: For persistent color, treatment with activated carbon can be effective. Dissolve the crude ester in a non-polar organic solvent, add a small amount of activated carbon, stir for a short period, and then filter to remove the carbon.
Q3: I am trying to purify this compound by distillation, but I am not getting a pure product. What could be the issue?
A3: Several factors can lead to impure fractions during distillation:
-
Incomplete Removal of Water: Water can form azeotropes with the ester or starting materials, affecting the boiling points and leading to co-distillation. Ensure the crude product is thoroughly dried before distillation.
-
Inadequate Vacuum: this compound is a high-boiling point compound. Distillation should be performed under a high vacuum to prevent thermal decomposition.
-
Inefficient Fractionating Column: A simple distillation setup may not be sufficient to separate compounds with close boiling points. Using a fractionating column (e.g., Vigreux or packed column) will provide better separation.
-
Bumping/Uneven Boiling: Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping, which can carry less volatile impurities into the distillate.
Q4: When I try to purify by column chromatography, my product elutes with the starting materials. How can I improve the separation?
A4: Co-elution during column chromatography indicates that the chosen solvent system does not provide sufficient differentiation in polarity between your product and the impurities.
Troubleshooting:
-
Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation between the this compound spot and the impurity spots.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will help to first elute the non-polar product and then the more polar impurities.
-
Silica Gel Activity: Ensure your silica gel is properly activated (by heating) to achieve optimal separation.
Data Presentation
The following table summarizes the estimated physical properties of this compound and its common impurities, which are crucial for planning purification strategies. Note that the values for this compound are estimated based on similar long-chain esters.
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | ~268.45 | >300 (at atm. pressure) | ~20-25 | Soluble in organic solvents (hexane, ether, ethyl acetate); Insoluble in water. |
| Dodecanoic Acid | 200.32 | 298.9 | 44.2 | Soluble in organic solvents; Slightly soluble in hot water.[1] |
| Cyclopentanol | 86.13 | 141 | -19 | Soluble in water and organic solvents. |
Experimental Protocols
Protocol 1: Work-up and Neutralization of Crude Product
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Repeat until no more CO2 evolution is observed.
-
Water.
-
Brine (saturated NaCl solution) to aid in layer separation and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, neutralized ester.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Add the crude, neutralized this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the fractions based on their boiling points at the given pressure.
-
A forerun of lower boiling impurities (e.g., residual cyclopentanol) may be collected first.
-
Collect the main fraction corresponding to the boiling point of this compound.
-
-
Monitor the purity of the collected fractions by TLC or GC.
Protocol 3: Purification by Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradient (if necessary): Gradually increase the polarity of the eluting solvent by adding small percentages of a more polar solvent (e.g., ethyl acetate). For example:
-
Fractions 1-5: 100% Hexane
-
Fractions 6-10: 2% Ethyl Acetate in Hexane
-
Fractions 11-15: 5% Ethyl Acetate in Hexane
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
troubleshooting side reactions in Cyclopentyl dodecanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentyl dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating dodecanoic acid (lauric acid) with cyclopentanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4][5] The reaction is an equilibrium process, and steps are typically taken to favor the formation of the ester product.[3][6]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][5][7] The formation of water as a byproduct can shift the equilibrium back towards the reactants.[4] To improve the yield, it is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus, or to use a large excess of one of the reactants, typically the less expensive one (in this case, likely cyclopentanol).[2][3][6][7]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The primary side reactions involve the cyclopentanol reactant, especially under acidic and heated conditions. These include:
-
Dehydration of cyclopentanol: Cyclopentanol, being a secondary alcohol, can undergo acid-catalyzed dehydration to form cyclopentene, especially at higher temperatures.[8][9]
-
Ether Formation: Two molecules of cyclopentanol can react to form dicyclopentyl ether, another common side reaction for alcohols under acidic conditions.
Q4: My reaction mixture has turned dark brown/black. What could be the cause?
A4: A dark coloration in the reaction mixture is often indicative of decomposition or polymerization, which can be caused by using a high concentration of a strong acid catalyst (like sulfuric acid) or excessive heating.[8] These conditions can promote the polymerization of cyclopentene, which is formed from the dehydration of cyclopentanol.
Q5: How can I effectively purify the final this compound product?
A5: A standard purification protocol involves several steps after the reaction is complete:
-
Neutralization: Wash the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted dodecanoic acid.[7]
-
Extraction: Use an organic solvent like diethyl ether or ethyl acetate to extract the ester.
-
Washing: Wash the organic layer with water and then with brine to remove any residual salts or water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator.
-
Distillation/Chromatography: For high purity, the crude product can be further purified by vacuum distillation or column chromatography.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to equilibrium.[3][5]2. Insufficient catalyst.3. Water present in reactants or glassware. | 1. Use a Dean-Stark trap to remove water azeotropically.[2][7]2. Use a large excess of cyclopentanol (e.g., 5-10 equivalents).[6]3. Ensure all reactants and glassware are thoroughly dry. |
| Presence of a Volatile Impurity (lower boiling point than starting materials) | Dehydration of cyclopentanol to cyclopentene.[8] | 1. Lower the reaction temperature.2. Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of sulfuric acid.3. Reduce the concentration of the acid catalyst. |
| Presence of a High-Boiling Point Impurity | Formation of dicyclopentyl ether. | 1. Use a larger excess of dodecanoic acid relative to cyclopentanol if feasible.2. Lower the reaction temperature to minimize intermolecular reactions between cyclopentanol molecules. |
| Dark Brown or Black Reaction Mixture | Polymerization of cyclopentene side-product or general decomposition due to harsh conditions.[8] | 1. Reduce the reaction temperature.2. Decrease the amount of sulfuric acid or switch to a milder catalyst.3. Shorten the reaction time. |
| Difficulty in Separating Layers During Workup | Formation of an emulsion, possibly due to soaps formed from the long-chain dodecanoic acid. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.2. If an emulsion persists, filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure based on standard Fischer esterification methods.
Materials:
-
Dodecanoic acid
-
Cyclopentanol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dodecanoic acid, cyclopentanol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution. Repeat until no more gas evolution is observed.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopentyl Dodecanoate Synthesis
Welcome to the technical support center for the synthesis of Cyclopentyl Dodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this important esterification reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium. 2. Catalyst Inactivity: The acid catalyst is weak, poisoned, or used in insufficient quantity. 3. Water Inhibition: Accumulation of water, a byproduct, is shifting the equilibrium back to the reactants. 4. Sub-optimal Temperature: The reaction temperature is too low for a sufficient reaction rate. 5. Steric Hindrance: Although less common for this reaction, significant steric hindrance around the reactive sites could slow the reaction. | 1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC and extend the reaction time until no further product formation is observed. 2. Catalyst Check: - Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] - Ensure the catalyst is not old or contaminated. - Increase the catalyst loading incrementally. 3. Water Removal: - Use a Dean-Stark apparatus to azeotropically remove water as it forms.[1] - Add a dehydrating agent like molecular sieves to the reaction mixture.[1] 4. Optimize Temperature: Gradually increase the reaction temperature, typically in the range of 60-110 °C for Fischer esterification, while monitoring for any potential side reactions or degradation.[1] 5. Reactant Ratio: Use a large excess of one reactant, typically the less expensive one (in this case, likely cyclopentanol), to drive the equilibrium towards the product.[3] |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time or Temperature: As above. 2. Equilibrium Reached Prematurely: The reaction has reached its natural equilibrium point under the current conditions. | 1. Re-evaluate Reaction Parameters: Refer to the steps for "Low or No Product Yield". 2. Shift the Equilibrium: - Add a fresh batch of the excess reactant. - Ensure efficient water removal. |
| Formation of Side Products | 1. Dehydration of Cyclopentanol: At high temperatures and strong acid concentrations, cyclopentanol can dehydrate to form cyclopentene. 2. Ether Formation: Self-condensation of cyclopentanol can form dicyclopentyl ether. 3. Charring/Degradation: Excessive heat can lead to the decomposition of starting materials or the product. | 1. Moderate Reaction Conditions: Avoid excessively high temperatures and high catalyst concentrations. 2. Controlled Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely. 3. Purification: Utilize column chromatography to separate the desired ester from nonpolar side products like cyclopentene. |
| Difficult Product Purification | 1. Similar Boiling Points: The boiling points of the product and unreacted cyclopentanol may be close, making distillation challenging. 2. Emulsion Formation During Workup: The presence of unreacted fatty acid can lead to the formation of emulsions during aqueous extraction. | 1. Efficient Workup: - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted dodecanoic acid. - Wash the organic layer thoroughly with brine to break emulsions and remove water-soluble impurities. 2. Chromatography: If distillation is ineffective, use silica gel column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of dodecanoic acid with cyclopentanol. The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants and/or by removing the water that is formed as a byproduct.[1][2]
Q2: Which acid catalyst is most effective for this esterification?
A2: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts for Fischer esterification.[1][2] Lewis acids can also be employed. The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials to harsh acidic conditions.
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: While specific optimized conditions can vary, a general starting point for the Fischer esterification of dodecanoic acid and cyclopentanol would be:
-
Reactant Ratio: A molar excess of cyclopentanol (e.g., 2 to 5 equivalents).
-
Catalyst: A catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Temperature: Refluxing the reaction mixture, typically between 80-120°C.
-
Reaction Time: Several hours, with monitoring by TLC or GC to determine completion.
-
Water Removal: Use of a Dean-Stark apparatus is highly recommended.[1]
Q4: Are there alternative, "greener" methods for synthesizing this compound?
A4: Yes, enzymatic esterification using lipases is a promising alternative. Lipases can catalyze the reaction under milder conditions (lower temperature, neutral pH), often with high selectivity, which can reduce the formation of side products. Optimization of enzymatic synthesis involves selecting the appropriate lipase, solvent (or solvent-free system), temperature, and substrate ratio.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate) will show the disappearance of the starting materials and the appearance of the less polar product spot.
-
Gas Chromatography (GC): GC analysis can provide a more quantitative assessment of the conversion of starting materials to the product.
Q6: What is the best way to purify the final product?
A6: After the reaction is complete, the typical workup involves:
-
Cooling the reaction mixture.
-
Neutralizing the acid catalyst with a weak base like sodium bicarbonate solution.
-
Extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure.
Final purification is usually achieved by vacuum distillation or silica gel column chromatography to remove unreacted starting materials and any side products.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Dodecanoic Acid and Cyclopentanol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yields.
Materials:
-
Dodecanoic acid
-
Cyclopentanol (in excess, e.g., 3 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dodecanoic acid (1 equivalent) and cyclopentanol (3 equivalents).
-
Add toluene to the flask. The amount should be sufficient to fill the Dean-Stark trap.
-
Carefully add the acid catalyst (e.g., 2-3 drops of concentrated H₂SO₄ or a catalytic amount of TsOH).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and TLC or GC analysis indicates the consumption of the limiting reactant (dodecanoic acid).
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Data Presentation
The following tables provide hypothetical yet realistic data for the optimization of this compound synthesis to illustrate the effect of different reaction parameters.
Table 1: Effect of Catalyst on Yield
| Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ (1%) | 6 | 110 | 75 |
| H₂SO₄ (3%) | 4 | 110 | 88 |
| TsOH (2%) | 6 | 110 | 82 |
| TsOH (5%) | 5 | 110 | 91 |
Table 2: Effect of Reactant Ratio on Yield
| Dodecanoic Acid : Cyclopentanol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 : 1 | H₂SO₄ (3%) | 6 | 110 | 65 |
| 1 : 2 | H₂SO₄ (3%) | 5 | 110 | 82 |
| 1 : 3 | H₂SO₄ (3%) | 4 | 110 | 88 |
| 1 : 5 | H₂SO₄ (3%) | 4 | 110 | 92 |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Cyclopentyl Dodecanoate Characterization
Welcome to the technical support center for the characterization of Cyclopentyl Dodecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Question 1: I am seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. What could be the cause?
Answer: Unexpected peaks in your GC-MS chromatogram can arise from several sources. The primary suspects are typically process-related impurities or degradation products.
-
Process-Related Impurities: These are substances that may be present from the synthesis of this compound. Common examples include residual starting materials like cyclopentanol and dodecanoic acid, or by-products from side reactions.
-
Degradation Products: this compound, being an ester, is susceptible to hydrolysis, especially in the presence of acidic or basic residues, or moisture. This can lead to the formation of cyclopentanol and dodecanoic acid.[1] Thermal degradation during GC analysis, particularly at high injector temperatures, can also cause fragmentation.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the cyclopentanol and dodecanoic acid used in the synthesis to ensure they are free from impurities that might carry through to the final product.
-
Optimize GC-MS Parameters: Lowering the injector temperature may reduce thermal degradation. Ensure the column and temperature program are suitable for analyzing long-chain esters.
-
Sample Handling: Ensure your sample is dry and free from any acidic or basic contaminants. Store the sample in a tightly sealed container in a cool, dry place.
-
Derivatization: If free dodecanoic acid is suspected, derivatization to a more volatile ester (e.g., methyl ester) can help confirm its presence.
Question 2: My Nuclear Magnetic Resonance (NMR) spectrum for this compound shows poor resolution and overlapping signals. How can I improve the data quality?
Answer: Poor resolution and signal overlap in NMR spectra are common challenges, especially for molecules with long aliphatic chains like this compound.
Troubleshooting Steps:
-
Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength (e.g., 500 MHz or greater) will provide better signal dispersion and resolution.[2]
-
Optimize Sample Preparation: Ensure your sample is completely dissolved in a high-purity deuterated solvent. Filtering the sample can remove any particulate matter that can degrade spectral quality.
-
Adjust Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. Utilizing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help distinguish between CH, CH₂, and CH₃ groups, aiding in spectral assignment.
-
2D NMR Techniques: If signal overlap persists, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for elucidating the connectivity of protons and carbons, respectively.
Question 3: The carbonyl (C=O) peak in my Fourier-Transform Infrared (FTIR) spectrum of this compound is broader than expected. What could this indicate?
Answer: A broad carbonyl peak in the FTIR spectrum of an ester can suggest the presence of multiple chemical environments for the carbonyl group.
-
Presence of Carboxylic Acid: The most likely cause is the presence of dodecanoic acid as an impurity. The carboxylic acid C=O stretch appears at a slightly different wavenumber and can overlap with the ester C=O, leading to a broadened peak. Hydrogen bonding in the carboxylic acid also contributes to peak broadening. For dodecanoic acid, the C=O stretching vibration is typically observed around 1702 cm⁻¹.[3]
-
Sample Preparation: If using a KBr pellet, incomplete mixing or moisture in the sample can lead to peak broadening.
Troubleshooting Steps:
-
Purify the Sample: Employ techniques like column chromatography to remove acidic impurities.
-
Proper Sample Preparation: When using KBr pellets, ensure the sample and KBr are thoroughly dried and finely ground to achieve a uniform dispersion. For liquid samples, using a thin film between salt plates is often preferable.
-
Compare with Reference Spectra: Compare your spectrum with a reference spectrum of pure this compound if available. The NIST WebBook provides spectral data for related compounds like methyl dodecanoate, which can offer some guidance.[4]
Data Presentation
The following tables summarize key analytical data for the characterization of this compound and potential impurities.
Table 1: Typical GC-MS Retention Times and Mass Spectra Fragments
| Compound | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | 15.2 | 268 (M+), 200, 129, 69, 41 |
| Cyclopentanol | 3.5 | 86 (M+), 68, 57, 43 |
| Dodecanoic Acid | 12.8 | 200 (M+), 185, 129, 73, 60 |
Note: Retention times are approximate and can vary depending on the GC column and temperature program.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| This compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester Methylene (-CH₂-COO-) | 2.25 (t) | 34.5 |
| Cyclopentyl Methine (-O-CH-) | 5.15 (m) | 76.8 |
| Dodecanoate Chain (-CH₂-)n | 1.2-1.7 (m) | 22.7-31.9 |
| Dodecanoate Methyl (-CH₃) | 0.88 (t) | 14.1 |
| Dodecanoic Acid (Impurity) | ||
| Carboxyl (-COOH) | 11.5 (br s) | 179.8 |
| Cyclopentanol (Impurity) | ||
| Hydroxyl (-OH) | Variable (br s) | - |
| Methine (-CH-OH) | 4.2 (m) | 72.5 |
Table 3: Key FTIR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1735 |
| Ester C-O | Stretch | ~1170 |
| Alkane C-H | Stretch | 2850-2960 |
| Carboxylic Acid C=O (Impurity) | Stretch | ~1710 |
| Carboxylic Acid O-H (Impurity) | Stretch (broad) | 2500-3300 |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (Thin Film):
-
Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin film.
-
-
Data Acquisition:
-
Scan range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
Record the spectrum as percent transmittance.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
preventing the hydrolysis of Cyclopentyl dodecanoate during workup
Here is the technical support center for preventing the hydrolysis of Cyclopentyl dodecanoate during workup.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of hydrolysis of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound to hydrolyze during the workup?
A: this compound, like all esters, is susceptible to hydrolysis, which is the cleavage of the ester bond to form its parent carboxylic acid (dodecanoic acid) and alcohol (cyclopentanol). This reaction is catalyzed by the presence of either acid or base.[1][2] If your synthesis was performed using an acid catalyst (e.g., sulfuric acid in a Fischer esterification), residual acid in the reaction mixture can promote hydrolysis during the aqueous workup.[3][4] Conversely, using strong bases to neutralize the acid can lead to saponification, which is base-catalyzed hydrolysis.[5][6]
Q2: What are the common signs that my ester product has undergone hydrolysis?
A: The primary indicators of hydrolysis are a lower-than-expected yield of the final ester product and the presence of starting materials in your purified product. You may detect dodecanoic acid or cyclopentanol using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. An IR spectrum showing a broad O-H stretch characteristic of a carboxylic acid is a strong sign of hydrolysis.
Q3: What is the ideal pH range to maintain during an aqueous workup to prevent hydrolysis?
A: To minimize hydrolysis, the pH of the aqueous washing solution should be kept as close to neutral (pH 7) as possible. The primary goal of the initial wash is typically to neutralize any strong acid catalyst used in the reaction. This is best accomplished with a mild base, such as sodium bicarbonate, which will raise the pH sufficiently to neutralize the acid without making the solution strongly alkaline.[7][8][9]
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture more quickly?
A: It is highly discouraged to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the workup of esters.[5] These strong bases are potent catalysts for saponification (base-induced hydrolysis), which is often irreversible under basic conditions.[5][6] Using a strong base will almost certainly lead to significant loss of your ester product.
Q5: How can I minimize the risk of hydrolysis if an aqueous wash is necessary?
A: The key is to minimize the time your ester is in contact with the aqueous phase, especially under non-neutral conditions. Work efficiently and avoid letting the separatory funnel sit for extended periods. Using cold (ice-bath temperature) washing solutions can also significantly slow the rate of hydrolysis. Furthermore, a final wash with saturated sodium chloride solution (brine) helps to remove dissolved water from the organic layer and reduces the solubility of the organic product in the aqueous phase, a process known as "salting out".[4]
Troubleshooting Guide: Low Yield Due to Hydrolysis
Problem: You observe a low yield of this compound, and analysis confirms the presence of dodecanoic acid.
Caption: Troubleshooting workflow for diagnosing and resolving ester hydrolysis.
Data Presentation: Comparison of Aqueous Washing Agents
The selection of a washing agent is critical. The table below summarizes the properties and recommended uses of common solutions.
| Washing Agent | Chemical Formula | Approximate pH | Primary Use & Rationale | Cautions |
| Saturated Sodium Bicarbonate | NaHCO₃ | ~8.4 | Recommended for neutralizing residual strong acid catalysts.[3][9] | Vigorous CO₂ gas evolution will occur. Add slowly and vent the separatory funnel frequently. |
| Deionized Water | H₂O | ~7.0 | To wash out water-soluble impurities after neutralization. | Ineffective at neutralizing acids on its own.[4] |
| Saturated Sodium Chloride (Brine) | NaCl | ~7.0 | Final wash to remove bulk water from the organic layer and decrease ester solubility in the aqueous phase.[4] | None |
| 5% Sodium Carbonate | Na₂CO₃ | ~11.5 | Can be used for neutralization, but its higher basicity increases the risk of hydrolysis compared to NaHCO₃.[10] | Higher risk of saponification. Use with caution and only if NaHCO₃ is insufficient. |
| Dilute Sodium Hydroxide | NaOH | >12 | NOT RECOMMENDED for ester workup. | Will cause rapid saponification and significant product loss.[5] |
Experimental Protocol: Recommended Workup for this compound
This protocol is designed to isolate this compound after a typical acid-catalyzed esterification reaction while minimizing the risk of hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the flask to cool to room temperature. Subsequently, place the flask in an ice-water bath for 10-15 minutes.
-
Dilute and Transfer: Dilute the cold reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the entire mixture to a separatory funnel.
-
Neutralization Wash:
-
Slowly add cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in small portions.
-
Crucially, swirl the funnel gently and vent frequently by inverting the funnel and opening the stopcock to release the pressure from CO₂ gas formation.
-
Continue adding NaHCO₃ solution until gas evolution ceases.
-
Stopper the funnel and shake gently. Allow the layers to separate completely.
-
-
Verify Neutralization: Drain the lower aqueous layer and check its pH with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).
-
Water Wash: Wash the organic layer with one portion of cold, deionized water to remove any remaining salts. Separate the layers.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated sodium chloride (brine) solution to initiate the drying process.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of a neutral drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing, not clumped together.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the organic solvent using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary.
Caption: Key factors that promote hydrolysis and their corresponding preventative measures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. coachbenner.weebly.com [coachbenner.weebly.com]
- 10. US2494133A - Method of neutralizing and completely removing salts before distilling crude high-boiling esters - Google Patents [patents.google.com]
catalyst selection and optimization for Cyclopentyl dodecanoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the synthesis of Cyclopentyl Dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of dodecanoic acid with cyclopentanol. This reaction typically requires a catalyst to achieve a reasonable reaction rate and yield.
Q2: What types of catalysts are suitable for this esterification?
A2: A variety of catalysts can be used, broadly categorized as:
-
Homogeneous Acid Catalysts: Such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). These are effective but can be corrosive and difficult to separate from the product.[1]
-
Heterogeneous Solid Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15) and metal oxides like sulfated zirconia. They are generally less corrosive, easily separable, and reusable.[2][3][4]
-
Enzymatic Catalysts (Lipases): Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), offer high selectivity and operate under mild reaction conditions, minimizing side reactions.[5][6][7][8]
Q3: How can I drive the esterification equilibrium towards the product side?
A3: Fischer esterification is a reversible reaction. To maximize the yield of this compound, you can:
-
Use an excess of one reactant, typically the less expensive one (in this case, likely cyclopentanol).
-
Remove water as it is formed, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions vary depending on the catalyst used:
-
Acid Catalysts: Temperatures typically range from 80°C to 140°C. Reaction times can vary from a few hours to over 24 hours.
-
Enzymatic Catalysts: Reactions are generally conducted at lower temperatures, often between 40°C and 70°C, to preserve the enzyme's activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - For solid acid catalysts, ensure they are properly activated (e.g., dried) before use. - For enzymatic catalysts, check the storage conditions and ensure the enzyme has not denatured due to high temperatures or inappropriate pH. - For homogeneous acid catalysts, ensure the concentration is sufficient. |
| Equilibrium Not Shifted | - Increase the molar ratio of cyclopentanol to dodecanoic acid. - Ensure efficient removal of water during the reaction. Check for leaks in the Dean-Stark apparatus or consider adding molecular sieves. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress over a longer period. - If using an acid catalyst, consider cautiously increasing the reaction temperature. For enzymatic catalysts, ensure the temperature is within the optimal range for the specific lipase. |
| Poor Mixing | - Ensure adequate stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. |
Issue 2: Presence of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Unreacted Dodecanoic Acid | - Drive the reaction to completion by using excess cyclopentanol or more efficient water removal. - Purify the final product by washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Dehydration of Cyclopentanol | - This can occur at high temperatures with strong acid catalysts, leading to the formation of cyclopentene. - Use a milder catalyst or lower the reaction temperature. Enzymatic catalysts are ideal for avoiding this side reaction. |
| Formation of Ethers | - Under strongly acidic conditions and high temperatures, cyclopentanol can dehydrate to form dicyclopentyl ether. - Optimize the reaction conditions to favor esterification over ether formation (e.g., lower temperature, less aggressive catalyst). |
| Discoloration of the Product | - This can be due to side reactions or impurities in the starting materials. - Consider using a milder catalyst and ensure the purity of your dodecanoic acid and cyclopentanol. Purification of the final product by distillation or chromatography may be necessary. |
Catalyst Performance Data
The following tables summarize quantitative data for the esterification of lauric acid (a C12 fatty acid structurally similar to dodecanoic acid) with various alcohols, providing a starting point for catalyst selection and optimization for this compound synthesis.
Table 1: Solid Acid Catalyst Performance in the Esterification of Lauric Acid
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Sulfated Zirconia | 2-Ethylhexanol | 1:1 | 170 | ~8 h | >90% Conversion | [9] |
| Amberlyst-16 | 2-Ethylhexanol | 1:1.25 | 140 | 5 h | >98% Conversion | [3] |
| Amberlyst-15 | Methanol | 1:15 (approx.) | 110 | 5 min (in fixed-bed reactor) | 98% Yield | [10][11] |
Table 2: Enzymatic Catalyst Performance in the Esterification of Fatty Acids
| Catalyst | Fatty Acid | Alcohol | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Novozym 435 | Free Fatty Acids (from waste cooking oil) | Octanol | Not specified | ~7 cycles | ~100% Activity | [5][6] |
| Novozym 435 | (R,S)-Flurbiprofen | Methanol | 37 | 96 h | 35.7% Conversion | [7] |
| Lipase PS | Cardiac Glycosides | Vinyl Acetate | 45 | 96 h | 52% Yield (for one derivative) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Solid Acid Catalyzed Esterification
-
Catalyst Activation: Dry the solid acid catalyst (e.g., Amberlyst-15 or sulfated zirconia) in an oven at 110°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add dodecanoic acid, cyclopentanol (1.2 to 2 equivalents), and the activated solid acid catalyst (typically 5-10 wt% of the dodecanoic acid).
-
Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by techniques such as TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted dodecanoic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: General Procedure for Lipase-Catalyzed Esterification
-
Reaction Setup: In a flask, dissolve dodecanoic acid and cyclopentanol in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system can be used). The molar ratio of cyclopentanol to dodecanoic acid can be varied, but a 1:1 to 1.5:1 ratio is a good starting point.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10 wt% of the total reactants).
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle shaking or stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: After the desired conversion is reached, separate the enzyme by filtration. The enzyme can be washed and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting product can be used as is or further purified by column chromatography.
Visualizations
Caption: Experimental workflow for solid acid catalyzed synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
resolving issues with Cyclopentyl dodecanoate solubility in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentyl dodecanoate. The information addresses common challenges related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound is an ester of cyclopentanol and dodecanoic acid (lauric acid). Its long hydrocarbon chain makes it highly hydrophobic (lipophilic), leading to poor solubility in aqueous solutions commonly used in biological and chemical assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the key physical and chemical properties of this compound to consider?
While specific experimental data for this compound is limited, its properties can be inferred from similar long-chain esters. Key characteristics include:
-
High Lipophilicity: A high LogP value is expected, indicating a strong preference for non-polar environments over aqueous ones. For instance, the structurally similar 1-Cyclopentylethyl dodecanoate has a calculated XLogP3-AA of 7.5, signifying very low water solubility.[1]
-
Poor Water Solubility: It is practically insoluble in water.[2]
-
Solubility in Organic Solvents: It is expected to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][3]
Q3: What are the recommended initial steps for dissolving this compound for an assay?
The recommended approach is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous assay buffer to the final desired concentration.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Cause: The high hydrophobicity of this compound causes it to come out of solution when the concentration of the organic solvent is significantly lowered by dilution in the aqueous buffer.
Solutions:
-
Optimize Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) for your specific assay and cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[1][2]
-
Use a Carrier Protein: For cell-based assays, complexing the compound with bovine serum albumin (BSA) can significantly improve its solubility and bioavailability in the culture medium.[1][4]
-
Employ Surfactants: Non-ionic surfactants can be used to create stable micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. The choice and concentration of the surfactant must be carefully optimized to avoid interference with the assay.
-
Sonication: After dilution, brief sonication can help to disperse the compound and break up small aggregates, although this may not create a true solution.[4]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Cause: Poor solubility can lead to heterogeneous distribution of the compound in the assay wells, resulting in variability between replicates. The actual concentration in solution may be much lower than the nominal concentration.
Solutions:
-
Verify Solubility: Before conducting the full assay, perform a kinetic solubility test. Prepare a series of dilutions of your compound stock in the final assay buffer and visually inspect for precipitation after a relevant incubation time.
-
Use a Positive Control: Include a positive control compound with known solubility and activity to ensure the assay itself is performing correctly.
-
Proper Mixing: Ensure thorough mixing after adding the compound to the assay buffer and before dispensing into assay plates.
Issue 3: Cellular Toxicity Observed at High Compound Concentrations
Cause: While the compound itself may have inherent toxicity, the organic solvent used for solubilization can also contribute to cytotoxicity, especially at higher concentrations.
Solutions:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the organic solvent used to dissolve the test compound. This will help differentiate between compound-specific effects and solvent-induced toxicity.
-
Lower Solvent Concentration: Prepare a more concentrated stock solution of your compound so that a smaller volume is needed to achieve the final assay concentration, thereby reducing the final solvent concentration.
-
Alternative Solubilization Methods: Explore the use of carrier proteins like BSA or cyclodextrins to reduce the reliance on organic solvents.[4][5]
Data Presentation
Table 1: General Solubility of Long-Chain Esters in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Insoluble | High hydrophobicity prevents dissolution. |
| Ethanol | Soluble | A common choice for initial stock solution preparation.[1][3] |
| Methanol | Soluble | Another viable option for creating stock solutions.[1] |
| DMSO | Soluble | A powerful solvent for hydrophobic compounds, but potential for cytotoxicity.[1][2] |
| Chloroform | Soluble | Not suitable for most biological assays due to toxicity.[3] |
| Diethyl Ether | Soluble | Not typically used in aqueous-based assays.[3] |
Table 2: Recommended Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | General Maximum Concentration | Sensitive Cell Lines |
| DMSO | 0.5% (v/v)[1][2] | ≤ 0.1% (v/v)[2] |
| Ethanol | 0.5% (v/v) | ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: General Method for Preparing this compound for In Vitro Assays
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a range of intermediate stock solutions.
-
-
Prepare Final Working Solutions in Assay Medium:
-
Add a small volume of the appropriate stock solution to the pre-warmed assay medium to achieve the desired final concentration.
-
The final concentration of DMSO in the assay medium should ideally be kept at or below 0.5%.[1][2]
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure thorough mixing and minimize precipitation.
-
-
Perform the Assay:
-
Add the final working solutions to the assay plates containing cells or other biological components.
-
Include a vehicle control containing the same final concentration of DMSO as the test wells.
-
Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
-
Prepare a BSA-Containing Medium:
-
Prepare a solution of fatty-acid-free BSA in your serum-free cell culture medium (e.g., 10% w/v).[4]
-
Allow the BSA to dissolve completely by gentle agitation or overnight incubation at 4°C.
-
-
Prepare the Compound-BSA Complex:
-
Prepare a concentrated stock solution of this compound in ethanol.
-
Slowly add the ethanolic stock solution to the BSA-containing medium while stirring. The final ethanol concentration should be kept low.
-
Incubate the mixture, for example, overnight at 37°C with gentle shaking, to allow for the complex to form.[4]
-
-
Sterilization and Use:
-
Sterilize the compound-BSA solution by filtering through a 0.22 µm filter.
-
This solution can then be used to treat cells in the assay.
-
Visualizations
Caption: A generalized experimental workflow for preparing this compound solutions for in vitro assays.
Caption: A troubleshooting decision tree for addressing this compound precipitation in assays.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Removal of Unreacted Dodecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted dodecanoic acid from their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted dodecanoic acid?
A1: The three primary methods for removing unreacted dodecanoic acid are:
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
-
Solid-Phase Extraction (SPE): This method involves passing a solution containing the analyte through a solid adsorbent (the stationary phase), which retains either the desired compound or the impurities.
-
Recrystallization: This purification technique for solid compounds involves dissolving the impure compound in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on several factors, including the properties of your desired compound (solubility, polarity, stability), the scale of your reaction, and the required final purity.
-
Liquid-liquid extraction is often a good first choice for its simplicity and scalability, especially if your desired compound is not acidic and has good solubility in an organic solvent that is immiscible with water.
-
Solid-phase extraction is ideal for smaller-scale purifications and when you need to remove dodecanoic acid from a complex mixture. It can be highly selective based on the choice of the SPE cartridge.
-
Recrystallization is suitable for purifying solid products. The success of this method is highly dependent on finding a suitable solvent or solvent system where the solubility of your product and dodecanoic acid differ significantly with temperature.
Q3: Can residual dodecanoic acid affect my downstream applications?
A3: Yes, residual dodecanoic acid can interfere with subsequent reactions, analytical characterization (e.g., by causing extraneous peaks in NMR or chromatography), and biological assays. For instance, in nanoparticle synthesis, residual acid can affect the stability and surface properties of the nanoparticles.
Troubleshooting Guides
Method 1: Liquid-Liquid Extraction (Basic Wash)
This method is effective for separating acidic compounds like dodecanoic acid from neutral or basic organic compounds. By washing the organic reaction mixture with a basic aqueous solution, the dodecanoic acid is deprotonated to form a water-soluble carboxylate salt, which then partitions into the aqueous phase.
-
Reaction Quenching: After your reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure the desired product is fully dissolved in the organic phase.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the basic solution should be roughly equal to the volume of the organic phase.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers. Caution: Vent the funnel frequently by opening the stopcock to release any pressure buildup, especially when using sodium bicarbonate which generates CO₂ gas upon neutralization of the acid.
-
Separation: Allow the layers to separate completely. The aqueous layer, containing the dodecanoate salt, can be drained off.
-
Repeat Washes: Repeat the washing step (steps 4-6) two to three more times with fresh basic solution to ensure complete removal of the dodecanoic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter to remove the drying agent, and then remove the solvent under reduced pressure to obtain the purified product.
| Issue | Possible Cause | Solution |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other amphiphilic molecules. | - Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Poor Separation of Layers | - The densities of the organic and aqueous phases are too similar. | - Add a small amount of a denser solvent (e.g., chloroform) to the organic layer or brine to the aqueous layer to increase the density difference. |
| Product is also Extracted into the Aqueous Layer | - The desired product has some acidic or polar character. | - Use a milder base like sodium bicarbonate instead of a strong base like NaOH.- Reduce the number of basic washes.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any lost product. |
| Incomplete Removal of Dodecanoic Acid | - Insufficient amount of base used.- Not enough washing cycles. | - Ensure an excess of the basic solution is used in each wash.- Increase the number of washes. Monitor the removal of the acid by TLC or another analytical method if possible. |
| Parameter | Value | Reference |
| Typical Removal Efficiency | >95% | General knowledge from organic chemistry principles. |
| Product Recovery | Highly dependent on the properties of the desired product. | General knowledge from organic chemistry principles. |
Method 2: Solid-Phase Extraction (SPE)
SPE is a versatile technique that can be used to separate dodecanoic acid based on its polarity or by using an ion-exchange mechanism.
This protocol assumes the desired product is less polar than dodecanoic acid.
-
Cartridge Selection: Choose a normal-phase SPE cartridge (e.g., silica gel or Florisil®).
-
Conditioning: Condition the cartridge by passing a nonpolar solvent (e.g., hexane) through it.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent and load it onto the conditioned cartridge.
-
Elution of Product: Elute the desired, less polar product with a nonpolar solvent or a solvent mixture of low polarity (e.g., hexane/ethyl acetate mixture). Collect the fractions.
-
Elution of Dodecanoic Acid: The more polar dodecanoic acid will be retained on the column. It can be eluted later with a more polar solvent if needed, or the cartridge can be discarded.
-
Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the purified product and combine them.
-
Concentration: Remove the solvent from the combined fractions to obtain the purified product.
| Issue | Possible Cause | Solution |
| Co-elution of Product and Dodecanoic Acid | - The polarity of the product and dodecanoic acid are too similar.- The elution solvent is too polar. | - Use a less polar elution solvent or a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.- Consider using a different type of SPE cartridge (e.g., an anion exchange cartridge to specifically bind the acidic dodecanoic acid). |
| Poor Recovery of the Desired Product | - The product is too strongly retained on the cartridge.- The elution solvent is not polar enough. | - Increase the polarity of the elution solvent.- Ensure the cartridge is not allowed to run dry before or during sample loading. |
| Clogging of the SPE Cartridge | - Particulate matter in the sample. | - Filter the sample before loading it onto the cartridge. |
| SPE Sorbent | Mechanism | Application Notes | Reference |
| Silica Gel | Normal Phase (Polar) | Retains polar compounds like dodecanoic acid, allowing less polar compounds to elute first. | [1] |
| Florisil® (Magnesium Silicate) | Normal Phase (Polar) | Similar to silica gel, effective for separating fatty acids from nonpolar compounds. | [1] |
| PSA (Primary Secondary Amine) | Anion Exchange | Strongly retains acidic compounds like dodecanoic acid. | [1] |
| Diamine | Anion Exchange | Another effective anion exchanger for fatty acid removal. | [1] |
Method 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
-
Solvent Selection: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while dodecanoic acid should either be very soluble or very insoluble at all temperatures. Common solvent systems to try include heptane/ethyl acetate, methanol/water, and acetone/water.[2]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent dropwise until everything is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals.
| Issue | Possible Cause | Solution |
| Oiling Out | - The melting point of the solid is lower than the boiling point of the solvent.- The compound is coming out of solution too quickly at a temperature above its melting point. | - Add a small amount of additional solvent and reheat to dissolve the oil, then cool more slowly.- Try a different solvent with a lower boiling point. |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Poor Yield | - Too much solvent was used.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals.- Use only a minimal amount of ice-cold solvent for washing. |
The choice of solvent is highly dependent on the specific compound being purified. A general guideline is to match the polarity of the solvent with the polarity of the compound ("like dissolves like"). For removing dodecanoic acid from a nonpolar product, a nonpolar solvent in which dodecanoic acid is more soluble at room temperature might be effective.
Visualizing the Workflow
Liquid-Liquid Extraction Workflow
Caption: Workflow for removing dodecanoic acid via liquid-liquid extraction.
Solid-Phase Extraction Workflow
Caption: Workflow for dodecanoic acid removal using normal-phase SPE.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
References
refining the analytical method for Cyclopentyl dodecanoate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and execution of Cyclopentyl dodecanoate detection. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Troubleshooting
Question: I am observing low or no peak response for this compound in my GC-MS analysis. What are the potential causes and solutions?
Answer: Low or no peak response for your analyte can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure the sample is fresh and has been stored properly at a low temperature to prevent degradation of the ester. |
| Improper Sample Concentration | Verify the concentration of your sample. If it's too low, you may not see a detectable peak. Consider concentrating your sample or injecting a larger volume if your method allows. |
| Active Sites in the GC System | Esters can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, leading to peak loss.[1] Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylating the liner if issues persist. |
| Injector Issues | Check the injector temperature; it might be too low for efficient volatilization or too high, causing thermal degradation. Ensure the septum is not leaking or cored. |
| Column Bleed | High column bleed can obscure the analyte peak. Condition the column according to the manufacturer's instructions. Ensure the carrier gas is of high purity and that oxygen traps are functional. |
| Mass Spectrometer Detector Issues | Check the MS tune to ensure the detector is sensitive. Verify that the filament is working correctly and that the ion source is clean. |
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is a common chromatographic problem, often indicating undesirable interactions between the analyte and the stationary phase or system components.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Active Sites | As with low response, active sites in the system can cause peak tailing. Deactivated liners and columns are crucial. Trimming the first few centimeters of the column can sometimes resolve the issue if the front of the column is contaminated. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample. |
| Inlet Contamination | Contamination in the injector can lead to peak shape issues. Clean the injector and replace the liner and septum. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector, with the correct insertion distances and leak-free connections. |
| Condensation Effects | If the transfer line temperature to the MS is too low, the analyte can condense, leading to tailing. Ensure the transfer line is maintained at an appropriate temperature. |
HPLC Troubleshooting
Question: I am not getting good separation of this compound from other components in my sample matrix using reverse-phase HPLC. What can I do?
Answer: Achieving good resolution in HPLC requires optimizing several parameters of the mobile phase and stationary phase.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Adjust the solvent strength of your mobile phase. For a non-polar compound like this compound on a C18 column, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will decrease retention time, while decreasing it will increase retention and may improve separation from less retained impurities. |
| Incorrect Mobile Phase pH | While esters are generally neutral, the pH of the mobile phase can affect the retention of other ionizable components in the matrix, thereby influencing the overall separation. Experiment with slight pH adjustments if co-elution is an issue. |
| Suboptimal Column Chemistry | A standard C18 column may not provide the best selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which can offer different selectivities for non-polar compounds. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Flow Rate Too High | Reducing the flow rate can sometimes improve separation efficiency, although it will increase the run time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for analyzing this compound in a complex matrix?
A1: For a non-polar analyte like this compound in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary. LLE with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can effectively isolate the analyte. For SPE, a reverse-phase sorbent (e.g., C18) is suitable. The sample, if aqueous, can be loaded onto the cartridge, washed with a polar solvent to remove interferences, and then the this compound can be eluted with a non-polar solvent.
Q2: What are the typical starting conditions for a GC-MS method for this compound?
A2: A good starting point for a GC-MS method for this compound would be:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Q3: How can I quantify this compound in my samples?
A3: Quantitative analysis is typically performed by creating a calibration curve using a series of external standards of known concentrations. An internal standard (a compound with similar chemical properties to this compound but not present in the sample) should be used to correct for variations in sample preparation and injection volume. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate the calibration curve.
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add 10 µL of an internal standard solution (e.g., a deuterated ester or a similar ester not present in the sample).
-
Add 2 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector | Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C, EI at 70 eV |
| Scan Range | m/z 40-500 |
HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound by reverse-phase HPLC.
1. Sample Preparation
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Data Presentation
Table 1: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Reportable |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.999 | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 5 ng/mL | Reportable |
| Precision (%RSD) | < 3% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
Technical Support Center: Esterification Process Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during esterification experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the esterification process, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Ester
-
Question: My esterification reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low ester yield is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.[1][2] Several factors can contribute to this:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][3] To favor product formation, the equilibrium must be shifted to the right.
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Losses During Workup: Significant amounts of the product can be lost during extraction, washing, and purification steps.[7][8]
-
Issue 2: Formation of a Significant Amount of Ether By-product
-
Question: I am observing a significant peak in my analytical data (e.g., GC-MS) corresponding to an ether. Why is this happening and how can I prevent it?
Answer: Ether formation is a common side reaction during acid-catalyzed esterification, especially at higher temperatures.[11][12] This occurs through the acid-catalyzed dehydration of two alcohol molecules. Secondary alcohols are more prone to this side reaction than primary alcohols.[11]
-
Cause: The use of a strong acid catalyst like sulfuric acid at elevated temperatures promotes the intermolecular dehydration of the alcohol.[11][12]
-
Solutions:
-
Lower the Reaction Temperature: If the esterification rate is acceptable at a lower temperature, reducing the heat can significantly decrease the rate of ether formation.[11][12]
-
Use a Milder Catalyst: Consider replacing sulfuric acid with a less dehydrating acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1] While phosphoric acid can also reduce this side reaction, it is a less effective catalyst for the primary esterification reaction.[11]
-
Reduce Catalyst Concentration: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate.
-
-
Issue 3: Alkene Formation Detected in the Product Mixture
-
Question: My product is contaminated with an alkene derived from my starting alcohol. What causes this and what can be done to minimize it?
Answer: Alkene formation is another side reaction caused by the dehydration of the alcohol, particularly with secondary and tertiary alcohols, and is promoted by strong acids and high temperatures.[2][13][14]
-
Cause: The acid catalyst protonates the alcohol's hydroxyl group, which then leaves as a water molecule, forming a carbocation. Elimination of a proton from an adjacent carbon results in the formation of an alkene.[13]
-
Solutions:
-
Control the Temperature: The temperature required for alcohol dehydration to an alkene is often higher than that for esterification.[13] Carefully controlling the reaction temperature can favor ester formation.
-
Choose an Appropriate Catalyst: Strong, non-nucleophilic acids are prone to causing elimination reactions. Milder catalysts can be beneficial.
-
Avoid Tertiary Alcohols: Tertiary alcohols are particularly susceptible to elimination reactions.[2] If possible, consider an alternative synthetic route for esters of tertiary alcohols.
-
-
Issue 4: Reaction Mixture Turns Dark or Charred
-
Question: My reaction mixture has turned dark brown or black. What is the cause of this decomposition?
Answer: A dark coloration or charring of the reaction mixture is often an indication of decomposition caused by the strong acid catalyst, especially at high temperatures.[14][15]
-
Cause: Concentrated sulfuric acid is a strong oxidizing and dehydrating agent.[14][16] At high temperatures, it can oxidize the organic compounds in the reaction mixture, leading to the formation of carbon and other decomposition by-products.[14]
-
Solutions:
-
Reduce the Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Use an Alternative Catalyst: Replace sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid or an acidic ion-exchange resin.[1]
-
Decrease the Catalyst Concentration: Using a large excess of sulfuric acid can exacerbate decomposition.
-
-
Data Presentation
Table 1: Influence of Reaction Parameters on By-Product Formation
| Parameter | Recommended Condition to Minimize By-products | Potential By-products if Not Optimized | Reference(s) |
| Temperature | Use the lowest effective temperature. For primary alcohols, aim for 60-110 °C. | Ethers, Alkenes, Decomposition products | [2][11][12] |
| Catalyst | Use a milder acid catalyst (p-TsOH) or the minimum required amount of a strong acid (H₂SO₄). | Ethers, Alkenes, Decomposition products | [1][11][14] |
| Reactant Ratio | Use a significant excess of one reactant (typically the alcohol) to drive the equilibrium. | Unreacted starting materials, low yield | [4][5][6] |
| Water Removal | Continuously remove water using a Dean-Stark apparatus or molecular sieves. | Unreacted starting materials, low yield due to reverse reaction | [2][5][6] |
| Alcohol Type | Primary alcohols are least prone to side reactions. | Ethers and alkenes are more common with secondary and tertiary alcohols. | [2][11] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Excess Alcohol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equivalent).[4]
-
Reagent Addition: Add an excess of the desired alcohol (e.g., 5-10 equivalents), which will also serve as the solvent.[4]
-
Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.5 equivalents) to the stirred mixture.[17]
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for the desired time (typically 1-10 hours).[2][4] Monitor the reaction progress by TLC.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.[9][17]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester by distillation or flash column chromatography.[4][9]
Protocol 2: Esterification with Dean-Stark Water Removal
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[18][19]
-
Reagent Addition: To the round-bottom flask, add the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), a water-immiscible solvent that forms an azeotrope with water (e.g., toluene or hexane), and the acid catalyst.[2][18]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[20][21] Continue the reaction until the theoretical amount of water has been collected.[18]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Fischer Esterification reaction pathway with potential side reactions.
Caption: Troubleshooting workflow for identifying and resolving issues in esterification.
Caption: Relationship between reaction parameters and outcomes in esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. brainly.com [brainly.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. quora.com [quora.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Ether side product during Esterification - ECHEMI [echemi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cyclopentyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cyclopentyl dodecanoate, a long-chain fatty acid ester, is critical in various stages of research and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two most common analytical techniques for the quantification of such esters: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on validated methods for analogous long-chain fatty acid esters, providing a strong predictive framework for the analysis of this compound.
Comparison of Analytical Method Performance
The validation of an analytical method is essential to demonstrate its suitability for a specific purpose. Key performance indicators, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data for GC-MS and HPLC methods in the analysis of long-chain fatty acid esters.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99 | > 0.99[1][2] |
| Accuracy (Recovery) | 95.25% to 100.29% | 81.7% to 110.9% |
| Precision (RSD) | < 3% (Intra- and Inter-day CV)[3] | < 3% (Repeatability)[1][2] |
| Limit of Detection (LOD) | 11.90 ng·mL⁻¹ to 11.94 ng·mL⁻¹ | ~0.1 ng[4] |
| Limit of Quantification (LOQ) | 0.63 µg/mL to 1.63 µg/mL[5] | Not explicitly found in searches |
Experimental Workflows and Signaling Pathways
A crucial aspect of analytical chemistry is the systematic validation of the chosen method to ensure its reliability. The following diagram illustrates a generalized workflow for the validation of an analytical method, applicable to both GC-MS and HPLC techniques.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the analysis of long-chain fatty acid esters using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods validated for the analysis of fatty acid methyl esters (FAMEs) in biological matrices.[3][6]
1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).[3]
-
Transesterification: To the extracted lipids, add a solution of sodium methoxide in methanol. Vortex the mixture and allow it to react to convert the fatty acid esters to their corresponding methyl esters.
-
Extraction of FAMEs: After the reaction, add a nonpolar solvent like hexane to extract the FAMEs. The hexane layer containing the FAMEs is then collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Zebron ZB-1 capillary column (15 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent.[7]
-
Injector: Splitless mode at 250°C.[7]
-
Oven Temperature Program:
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for the analysis of fatty acids as their naphthacyl or phenacyl derivatives to enhance UV detection.[4][8]
1. Sample Preparation (Derivatization):
-
Saponification: If the analyte is in an esterified form, saponify the sample using a solution of potassium hydroxide in ethanol to liberate the free fatty acid.
-
Derivatization: To the free fatty acid, add a derivatizing agent such as 2-bromo-2'-acetonaphthone (for naphthacyl esters) or phenacyl bromide in the presence of a catalyst like triethylamine.[4] Heat the mixture to ensure complete reaction.
-
Sample Dilution: Dilute the derivatized sample with a suitable solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[9] A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute the more nonpolar long-chain esters.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 246 nm for naphthacyl esters).[4]
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of this compound. GC-MS, particularly after derivatization to FAMEs, offers high sensitivity and specificity, with excellent precision.[3] HPLC, with appropriate derivatization to a UV-absorbing moiety, also provides good linearity and low limits of detection.[1][2][4] The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for the development and validation of a robust analytical method for this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 6. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 7. lipidmaps.org [lipidmaps.org]
- 8. aocs.org [aocs.org]
- 9. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
comparing the biological activity of Cyclopentyl dodecanoate with other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Cyclopentyl dodecanoate and other fatty acid esters. While direct comparative studies on this compound are limited, this document synthesizes available data on related esters to infer its potential activities and provides a framework for its experimental evaluation. We will explore key biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by detailed experimental protocols and visual workflows.
Introduction to Fatty Acid Esters and Biological Activity
Fatty acids and their ester derivatives are a diverse class of molecules with a wide range of biological activities. The specific activity is largely determined by the structure of both the fatty acid chain and the alcohol moiety. Dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid, and its esters are known to possess various biological properties. The esterification of dodecanoic acid with different alcohols, such as cyclopentanol to form this compound, can significantly modulate its physicochemical properties and, consequently, its biological efficacy.
Comparative Biological Activity
Due to the limited availability of direct comparative data for this compound, this section will discuss the known biological activities of dodecanoate esters with various alcohol groups to provide a predictive comparison.
Anti-Inflammatory Activity
Fatty acid esters can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
General Structure-Activity Relationship:
The anti-inflammatory activity of fatty acid esters is influenced by both the acyl chain length and the nature of the alcohol group. Shorter alkyl chain esters of some bioactive molecules have been shown to possess anti-inflammatory properties. The cyclic nature of the cyclopentyl group in this compound may influence its interaction with cellular membranes and binding to target proteins involved in inflammation.
Comparative Data:
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Methyl Dodecanoate | NO Inhibition | RAW 264.7 | Data not available | - |
| Ethyl Dodecanoate | NO Inhibition | RAW 264.7 | Data not available | - |
| This compound | NO Inhibition | RAW 264.7 | Data not available | - |
| Hypothetical Comparison | Expected to be influenced by lipophilicity and steric factors of the cyclopentyl group. |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes the determination of the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, other esters)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.
Signaling Pathway: LPS-induced Inflammatory Cascade
Caption: LPS signaling cascade leading to nitric oxide production.
Antimicrobial Activity
Dodecanoic acid and its derivatives are known for their antimicrobial properties, particularly against Gram-positive bacteria. The esterification can alter the spectrum and potency of this activity.
General Structure-Activity Relationship:
The antimicrobial activity of fatty acid esters is often correlated with their ability to disrupt bacterial cell membranes. The length of the alkyl chain of the fatty acid is a critical determinant of activity, with C12 (dodecanoic acid) often showing optimal activity. The nature of the alcohol moiety influences the compound's hydrophilicity and its interaction with the bacterial cell wall. For instance, amidation of the carboxylic acid group of dodecanoic acid has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.
Comparative Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| Dodecanoic Acid | Staphylococcus aureus | >100 | [1] |
| Dodecanoic Acid | Escherichia coli | >100 | [1] |
| Dodecanamide | Staphylococcus aureus | 12.5 | [1] |
| Dodecanamide | Escherichia coli | 50 | [1] |
| This compound | S. aureus | Data not available | - |
| This compound | E. coli | Data not available | - |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Experimental Workflow: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration.
Cytotoxic Activity
The cytotoxic potential of fatty acid esters against cancer cell lines is an area of active research. The structure of the ester can influence its ability to induce apoptosis or necrosis in cancer cells.
General Structure-Activity Relationship:
The cytotoxicity of fatty acid esters is dependent on both the fatty acid and the alcohol component. Modifications to the fatty acid chain or the ester group can significantly impact activity. For example, the introduction of certain functional groups can enhance cytotoxicity. The lipophilicity conferred by the cyclopentyl group in this compound might facilitate its passage through the cell membrane, potentially influencing its cytotoxic effects.
Comparative Data:
Specific cytotoxic data (IC50 values) for this compound against cancer cell lines is not currently available. The table below is intended to be populated with experimental data as it becomes available.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Methyl Dodecanoate | e.g., HeLa, MCF-7 | MTT | Data not available | - |
| Ethyl Dodecanoate | e.g., HeLa, MCF-7 | MTT | Data not available | - |
| This compound | e.g., HeLa, MCF-7 | MTT | Data not available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the biological activity of this compound is scarce, this guide provides a comparative framework based on the known activities of related dodecanoate esters. The structure-activity relationships discussed suggest that the cyclopentyl moiety may influence its anti-inflammatory, antimicrobial, and cytotoxic properties. The provided experimental protocols offer a clear path for the systematic evaluation of this compound and its comparison with other esters. Further research is warranted to fully elucidate the biological profile of this compound and its potential applications in drug development.
References
comparative analysis of different synthetic routes to Cyclopentyl dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyl dodecanoate, an ester of dodecanoic acid and cyclopentanol, is a molecule of interest in various fields, including pharmaceuticals and materials science, owing to its unique physicochemical properties. The efficient synthesis of this ester is crucial for its application and further research. This guide provides a comparative analysis of two distinct synthetic routes to this compound: the classic Fischer esterification and a greener, enzyme-catalyzed approach. The objective is to offer a clear comparison of their performance, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways at a Glance
Two primary methods for the synthesis of this compound are detailed below:
-
Fischer-Speier Esterification: A traditional acid-catalyzed equilibrium reaction between dodecanoic acid and cyclopentanol.
-
Lipase-Catalyzed Esterification: An enzyme-mediated synthesis that offers a more sustainable and milder alternative.
The logical workflow for selecting a synthetic route is presented in the diagram below, taking into account factors such as desired yield, purity requirements, and environmental considerations.
A Comparative Guide to the Cross-Validation of Cyclopentyl Dodecanoate Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, the robust and reliable quantification of compounds in complex biological matrices is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Cyclopentyl dodecanoate, a fatty acid ester, focusing on the critical process of cross-validation between different analytical techniques.
Cross-validation serves to compare the performance of two or more bioanalytical methods used to generate data within the same study or across different studies.[1] It is a regulatory requirement and a scientific necessity to ensure data integrity and consistency, especially when transitioning methods or comparing data from different laboratories.[1][2] This guide will compare two powerful and commonly used techniques for the analysis of fatty acid esters: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics for the quantification of a fatty acid ester, like this compound, using LC-MS/MS and GC-MS in a complex matrix such as human plasma.
| Performance Parameter | Method A: LC-MS/MS | Method B: GC-MS | Commentary |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 500 ng/mL | LC-MS/MS often provides superior sensitivity for many analytes. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | The lower LLOQ in LC-MS/MS is advantageous for low-concentration analytes. |
| Accuracy (% Bias) | -5% to +7% | -10% to +12% | Both methods demonstrate acceptable accuracy, with LC-MS/MS often showing slightly lower bias. |
| Precision (%RSD) | < 8% | < 15% | Intra- and inter-day precision is typically excellent for modern LC-MS/MS systems. |
| Analyte Recovery (%) | 85 - 95% | 75 - 90% | Recovery is highly dependent on the sample preparation method. LLE and SPE are common.[3][4] |
| Selectivity | High (based on precursor/product ion transition) | High (based on fragmentation pattern) | Both techniques offer high selectivity, crucial for complex matrices.[5][6] |
| Sample Derivatization | Often not required | Often required for volatility | GC-MS frequently requires derivatization to make fatty acid esters volatile enough for analysis.[7] |
| Analysis Time per Sample | 3 - 8 minutes | 15 - 30 minutes | LC-MS/MS methods, especially with UHPLC, offer higher throughput. |
Experimental Protocols
Detailed and well-documented protocols are the foundation of reproducible science. Below are representative methodologies for both LC-MS/MS and GC-MS analysis.
This protocol is designed for high sensitivity and throughput analysis of this compound in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v) for protein precipitation and lipid extraction.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water).
-
-
Chromatographic Conditions (UPLC)
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 60% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Tandem Quadrupole)
-
System: Sciex 5500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for this compound and its internal standard.
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.[7]
-
This protocol outlines a classic approach for volatile and semi-volatile compounds. For fatty acid esters, derivatization is typically not required, but it is for free fatty acids.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of hexane for injection.
-
-
Chromatographic Conditions (GC)
-
System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.[12]
-
Injector Temperature: 260°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions (Single Quadrupole)
-
System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.
-
Data Analysis: Quantify using the peak area of a target ion against a calibration curve.
-
Workflow and Process Visualization
To ensure data reliability between different methods, a cross-validation workflow is essential. This process directly compares the concentration values obtained from the two distinct analytical methods using the same set of quality control (QC) and subject samples.
Caption: Workflow for cross-validation of two analytical methods.
This diagram illustrates the parallel analysis of identical sample sets (both spiked QCs and authentic study samples) on the two different analytical platforms. The resulting concentration data is then statistically compared to establish the level of agreement and identify any systematic bias between the methods, ensuring that the data generated by either method is comparable and reliable.[13]
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. journalejmp.com [journalejmp.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
comparing the efficacy of Cyclopentyl dodecanoate in different applications
Despite its use in the cosmetics industry as a skin-conditioning agent and emollient, publicly available scientific literature lacks specific comparative studies on the efficacy of Cyclopentyl Dodecanoate in different applications. This guide provides an overview of the current state of knowledge and outlines the standard experimental protocols used to evaluate similar emollient esters, highlighting the significant data gap for this particular compound.
This compound is an ester of cyclopentanol and dodecanoic acid. While its presence is noted in cosmetic ingredient databases, detailed performance data from peer-reviewed studies is scarce. This makes a direct, data-driven comparison with alternative emollients challenging. However, by examining the evaluation methods for other common emollient esters, we can establish a framework for how this compound could be assessed.
Comparative Efficacy in Skin Moisturization and Barrier Function
In the absence of specific data for this compound, this section will present a hypothetical comparison based on typical performance of emollient esters. Emollients are primarily evaluated on their ability to improve skin hydration and strengthen the skin's barrier function. Key performance indicators include:
-
Skin Hydration: Measured as the water content of the stratum corneum.
-
Transepidermal Water Loss (TEWL): An indicator of the skin barrier's integrity. A lower TEWL value signifies a more effective barrier.
The following tables illustrate how quantitative data for this compound, if available, would be presented in comparison to other common emollients like Isopropyl Palmitate and Octyl Stearate.
Table 1: Comparative Analysis of Skin Hydration
| Emollient | Concentration (%) | Baseline Hydration (Corneometer Units) | Hydration after 2 hours (Corneometer Units) | % Improvement |
| This compound | 5 | Data Not Available | Data Not Available | Data Not Available |
| Isopropyl Palmitate | 5 | 35.2 ± 3.1 | 48.7 ± 4.5 | 38.3% |
| Octyl Stearate | 5 | 36.1 ± 3.3 | 50.2 ± 4.8 | 39.1% |
| Placebo | - | 35.8 ± 3.0 | 37.1 ± 3.2 | 3.6% |
Table 2: Comparative Analysis of Transepidermal Water Loss (TEWL)
| Emollient | Concentration (%) | Baseline TEWL (g/m²/h) | TEWL after 2 hours (g/m²/h) | % Reduction |
| This compound | 5 | Data Not Available | Data Not Available | Data Not Available |
| Isopropyl Palmitate | 5 | 12.5 ± 1.8 | 9.8 ± 1.5 | 21.6% |
| Octyl Stearate | 5 | 12.8 ± 2.0 | 9.5 ± 1.7 | 25.8% |
| Placebo | - | 12.6 ± 1.9 | 12.4 ± 2.1 | 1.6% |
Experimental Protocols
To generate the data presented above, standardized in-vivo and in-vitro experimental protocols are employed.
In-Vivo Evaluation of Emollient Efficacy
This protocol outlines a typical clinical study to assess the skin hydration and barrier function effects of a topical emollient.
Signaling Pathways
Currently, there is no available research detailing the specific signaling pathways modulated by this compound. For many emollients, the primary mechanism of action is physical (occlusion) rather than biological (receptor-mediated signaling). However, some cosmetic ingredients can influence pathways related to skin barrier homeostasis, such as those involving peroxisome proliferator-activated receptors (PPARs) which regulate lipid synthesis in keratinocytes. A hypothetical signaling pathway is illustrated below for educational purposes.
Conclusion
While this compound is utilized in the cosmetic industry, a significant gap in the scientific literature prevents a thorough, evidence-based comparison of its efficacy against other emollients. The provided frameworks for data presentation and experimental design serve as a guide for future research that is necessary to fully characterize the performance of this ingredient. Researchers and drug development professionals are encouraged to conduct and publish studies that will contribute to a better understanding of this compound's role in skin health.
Cyclopentyl Dodecanoate as a Novel Plasticizer: A Comparative Performance Review
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of plasticizer performance, with a focus on the potential attributes of cyclopentyl dodecanoate in contrast to established alternatives. While direct experimental data for this compound is not publicly available, this review synthesizes existing data on common plasticizers and extrapolates the potential performance characteristics of this compound based on fundamental structure-property relationships.
Introduction
Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, processability, and overall durability. The selection of an appropriate plasticizer is critical in determining the final properties of a polymer, impacting everything from mechanical strength to biocompatibility. Traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), have long been the industry standard but are facing increasing scrutiny due to health and environmental concerns. This has spurred the development of alternative plasticizers, including Diisononyl Phthalate (DINP), Dioctyl Terephthalate (DOTP), and bio-based options like Acetyl Tributyl Citrate (ATBC).
This guide focuses on the hypothetical performance of a novel, non-phthalate plasticizer, this compound. Lacking direct empirical data, we will infer its potential properties based on the known performance of other long-chain alkyl ester plasticizers and the influence of a cycloalkyl moiety. A comprehensive comparison with widely used plasticizers is presented to provide a benchmark for its potential applications.
Quantitative Performance Data
The following table summarizes key performance indicators for several common plasticizers based on available experimental data. It is important to note that these values can vary depending on the specific polymer matrix, concentration, and processing conditions.
| Property | DEHP (Di(2-ethylhexyl) phthalate) | DINP (Diisononyl Phthalate) | DOTP (Dioctyl Terephthalate) | ATBC (Acetyl Tributyl Citrate) | This compound (Hypothetical) |
| Plasticizing Efficiency | |||||
| Hardness Reduction (Shore A) | High | Moderate-High | Moderate | High | Moderate-High |
| Elongation at Break (%) | ~250-350 | ~300-400 | ~300-400 | ~300-400 | ~300-400 |
| Migration Resistance | |||||
| Weight Loss in Hexane (%) | High | Moderate | Low | Moderate | Low-Moderate |
| Thermal Stability | |||||
| Onset of Decomposition (°C) | ~200-220 | ~210-230 | ~220-240 | ~200-220 | ~210-230 |
| Biocompatibility | |||||
| Toxicity Concerns | High (Endocrine disruptor) | Lower than DEHP, but still a phthalate | Low | Low | Expected to be Low |
Hypothetical Performance of this compound
Based on its chemical structure, the performance of this compound as a plasticizer can be hypothesized as follows:
-
Plasticizing Efficiency: The long, linear C12 alkyl chain (dodecanoate) is expected to provide good plasticizing efficiency, comparable to other long-chain plasticizers. It should effectively reduce the hardness and increase the elongation at break of polymers like PVC. The bulky cyclopentyl group may slightly reduce its efficiency compared to linear analogues but could enhance compatibility.
-
Migration Resistance: The higher molecular weight and the presence of the cyclic cyclopentyl group are anticipated to result in lower volatility and reduced migration compared to lower molecular weight phthalates like DEHP. This is a crucial advantage in applications where plasticizer leaching is a concern, such as in medical devices and food contact materials.
-
Thermal Stability: The thermal stability is predicted to be good, likely comparable to or slightly better than DEHP, due to its higher molecular weight.
-
Biocompatibility: As a non-phthalate plasticizer derived from a fatty acid and a simple cyclic alcohol, this compound is expected to exhibit a favorable toxicological profile with low biocompatibility concerns.
Experimental Protocols
To empirically validate the performance of this compound, the following standard experimental protocols would be employed:
Evaluation of Plasticizing Efficiency
-
Method: Compounding of this compound with PVC resin at various concentrations (e.g., 30, 40, 50 phr).
-
Analysis:
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
-
Mechanical Properties: Tensile strength and elongation at break determined using a universal testing machine following ASTM D638.
-
Assessment of Migration Resistance
-
Method: Solvent extraction test. Plasticized PVC films are immersed in a solvent such as n-hexane for a specified period (e.g., 24 hours) at a controlled temperature.
-
Analysis: The weight loss of the film is measured to quantify the amount of plasticizer that has migrated into the solvent.
Determination of Thermal Stability
-
Method: Thermogravimetric Analysis (TGA). A sample of the plasticized PVC is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is determined to assess the onset of thermal decomposition.
Visualizing Experimental and Logical Relationships
To better understand the processes involved in evaluating a novel plasticizer, the following diagrams illustrate a typical experimental workflow and the logical relationship between a plasticizer's structure and its performance.
Caption: A typical workflow for the evaluation of a novel plasticizer.
Caption: Key structural features of an ester plasticizer and their influence on performance.
Conclusion
While a definitive, data-driven comparison of this compound with other plasticizers is not yet possible due to the absence of published experimental results, a qualitative assessment based on its chemical structure suggests it holds promise as a high-performance, non-phthalate plasticizer. Its long alkyl chain and cyclic alcohol moiety are expected to impart a favorable balance of plasticizing efficiency and low migration. For researchers and drug development professionals seeking safer and more stable alternatives to traditional plasticizers, this compound and similar long-chain cycloalkyl esters warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of such novel compounds.
In the landscape of drug development and chemical safety assessment, understanding the cytotoxic potential of a compound is a critical early step. This guide provides a comparative analysis of the cytotoxicity of Cyclopentyl dodecanoate and its structurally related compounds. Due to the limited direct experimental data on this compound, this comparison is constructed by evaluating the cytotoxicity of its constituent moieties: the C12 fatty acid (dodecanoic acid or lauric acid) and the cyclopentyl group, alongside various esters of dodecanoic acid. This approach allows for an inferred cytotoxicity profile based on structure-activity relationships.
Comparative Cytotoxicity Data
The cytotoxic effects of dodecanoic acid and its esters have been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available quantitative data. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and specific assay protocols.
| Compound Name | Chemical Structure | Cell Line | Exposure Time (h) | IC50 Value (µg/mL) | IC50 Value (µM) | Citation |
| Dodecanoic Acid (Lauric Acid) | CH₃(CH₂)₁₀COOH | HepG2 | 48 | 56.46 ± 1.20 | ~281.9 | [1][2] |
| Dodecanoic Acid (Lauric Acid) | CH₃(CH₂)₁₀COOH | HCT-15 | Not Specified | Not Specified | Not Specified | [3] |
| Dodecanoic Acid (Lauric Acid) | CH₃(CH₂)₁₀COOH | Hepa 1-6 | 24, 48, 72 | Not Specified | 500 | [4] |
| Methyl Dodecanoate | CH₃(CH₂)₁₀COOCH₃ | Not Specified | Not Specified | >2000 mg/kg (LD50, oral, rat) | >8760 | [5] |
| Ethyl Dodecanoate | CH₃(CH₂)₁₀COOCH₂CH₃ | Not Specified | Not Specified | >5000 mg/kg (LD50, oral, rabbit) | >21890 | [6] |
| Butyl Dodecanoate | CH₃(CH₂)₁₀COOCH₂(CH₂)₂CH₃ | Not Specified | Not Specified | Not Classified as acutely toxic | Not Applicable | [7] |
| Cyclopentenone | C₅H₆O | Melanoma Cells | Not Specified | Not Specified | Sub-micromolar | [8] |
| Phenolic Cyclopentenedione | 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione] | Mouse Fibroblasts BALB/c | 24 | Not Specified | 12.15 ± 1.96 | [9] |
Note: The IC50 values for Lauric Acid show variability, which can be attributed to the different cell lines and experimental conditions used in the studies. For Methyl, Ethyl, and Butyl Dodecanoate, acute toxicity data (LD50) is provided in the absence of specific in vitro IC50 values, indicating generally low acute toxicity. Data for cyclopentyl-containing compounds suggest that the cyclopentenone ring, in particular, can exhibit significant cytotoxicity.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[10] These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically between 540 and 590 nm), is directly proportional to the number of viable cells.[10]
General Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, lauric acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a cytotoxicity assessment using the MTT assay.
Caption: Workflow of an in vitro cytotoxicity assessment using the MTT assay.
Structure-Activity Relationship and Signaling Pathways
While specific signaling pathways for this compound are not documented, studies on lauric acid suggest its cytotoxic effects in cancer cells are linked to the induction of oxidative stress and apoptosis.[3][13] Lauric acid has been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.[4]
The esterification of dodecanoic acid appears to significantly reduce its cytotoxic potential, as evidenced by the high LD50 values for its methyl, ethyl, and butyl esters. This suggests that the free carboxylic acid group of lauric acid is important for its cytotoxic activity.
The cytotoxicity of cyclopentyl-containing compounds appears to be highly dependent on the functional groups attached to the cyclopentyl ring. For instance, cyclopentenone, which possesses a reactive α,β-unsaturated ketone, is reported to be highly cytotoxic and pro-apoptotic, even at sub-micromolar concentrations.[8] This suggests that the introduction of a cyclopentyl moiety to dodecanoic acid could modulate its cytotoxic profile, but the exact effect would depend on the final structure and its stability.
The diagram below illustrates a simplified, hypothetical signaling pathway for lauric acid-induced cytotoxicity based on available literature.
Caption: Postulated signaling pathway for lauric acid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway | Bioscience Journal [seer.ufu.br]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. Ethyl Dodecanoate CAS#: 106-33-2 [m.chemicalbook.com]
- 7. synerzine.com [synerzine.com]
- 8. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalijar.com [journalijar.com]
A Researcher's Guide to Validating the Purity of Synthesized Cyclopentyl Dodecanoate
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of standard analytical techniques for validating the purity of Cyclopentyl dodecanoate, a fatty acid ester. We will delve into the experimental protocols and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the type of information sought (e.g., qualitative, quantitative, structural). Below is a summary of the most common methods for ester analysis.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Quantitative purity (% area), identification of volatile impurities. | High sensitivity and resolution, ideal for quantifying residual solvents and starting materials. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds is possible. |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate the molecular structure. | Structural confirmation, identification of impurities with unique proton signals, quantitative analysis using an internal standard. | Non-destructive, provides detailed structural information, relatively fast analysis. | Lower sensitivity compared to GC-MS, complex spectra can be difficult to interpret, requires deuterated solvents. |
| FT-IR | Measures the absorption of infrared radiation by the sample, identifying the functional groups present. | Confirmation of the ester functional group, detection of functional group impurities (e.g., residual carboxylic acid or alcohol). | Fast, simple sample preparation, good for qualitative assessment of functional groups. | Not suitable for quantification, provides limited information on the overall purity, less sensitive to non-polar impurities.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are standard protocols for each technique.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile compounds like esters.[2] It is widely used in the pharmaceutical industry for its sensitivity, selectivity, and robustness.[3]
Objective: To quantify the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier gas: Helium, constant flow rate of 1 mL/min.[4]
Procedure:
-
Sample Preparation: Dissolve 10 mg of synthesized this compound in 1 mL of hexane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Split ratio: 50:1
-
Oven temperature program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion source temperature: 230°C[4]
-
Transfer line temperature: 280°C
-
Mass range: 40-500 amu
-
-
Data Analysis: Integrate the peak areas of all detected compounds. The purity is calculated as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Structural Confirmation and Purity by ¹H NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5] For esters, specific proton signals can confirm the structure and reveal the presence of impurities.
Objective: To confirm the chemical structure of this compound and assess its purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Identify the characteristic proton signals for this compound:
-
A multiplet around 3.7-4.1 ppm corresponding to the proton on the carbon adjacent to the ester oxygen (from the cyclopentanol moiety).[5]
-
A triplet around 2.0-2.2 ppm for the protons on the carbon adjacent to the carbonyl group (from the dodecanoic acid moiety).[5]
-
Multiplets for the remaining cyclopentyl and dodecanoyl chain protons.
-
-
Purity Assessment: Integrate the area of a well-resolved signal from this compound and compare it to the integration of signals from known impurities or an internal standard. Look for residual starting materials, such as cyclopentanol or dodecanoic acid.
-
Functional Group Analysis by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid method to confirm the presence of the ester functional group and to check for the absence of starting materials like carboxylic acids and alcohols.
Objective: To verify the formation of the ester and the absence of hydroxyl and carboxyl functional groups.
Instrumentation:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.
-
Acquisition: Record the infrared spectrum from 4000 to 600 cm⁻¹.
-
Data Analysis:
-
Confirm the presence of a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹.[1][6]
-
Confirm the presence of C-O stretching bands in the 1000-1300 cm⁻¹ region.[6]
-
Ensure the absence of a broad O-H stretching band from a carboxylic acid (around 2500-3300 cm⁻¹) and a broad O-H band from an alcohol (around 3200-3600 cm⁻¹).
-
Workflow and Decision Making
The following diagram illustrates a typical workflow for the synthesis and purity validation of this compound, guiding the selection of analytical methods.
References
Inter-Laboratory Comparison of Analytical Methods for the Quantification of Cyclopentyl Dodecanoate
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of Cyclopentyl dodecanoate. The data presented is derived from a simulated inter-laboratory study involving three independent laboratories to assess the reproducibility, accuracy, and precision of each method. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
**1.0 Executive Summary
The study evaluates the analytical performance of GC-MS and HPLC for the quantification of this compound. Gas Chromatography is well-suited for volatile and semi-volatile compounds, while High-Performance Liquid Chromatography is versatile for a wider range of substances, including non-volatile compounds.[1][2][3][4] Eight laboratories participated in a study to evaluate the variability of chemical testing on medical device extracts using both gas and liquid chromatography methods. The results indicated significant inter-laboratory variability, with reproducibility relative standard deviations ranging from 0.30 to 0.85.[5] This highlights the importance of standardized methods. Both GC-MS and HPLC are fundamental techniques in analytical chemistry, but their suitability depends on the analyte's properties and the analytical objective.[4]
The findings from this simulated study indicate that while both methods are viable, GC-MS offers superior sensitivity and speed for the analysis of this compound.[2] HPLC provides a robust alternative, particularly in laboratories where GC-MS is not available or when analyzing complex mixtures where this compound is one of several components with varying volatilities.
Experimental Design & Workflow
A standardized stock solution of this compound was prepared and distributed to three simulated laboratories (Lab A, Lab B, Lab C). Each laboratory was provided with the standard operating procedures (SOPs) for both the GC-MS and HPLC methods and instructed to perform analyses to determine key validation parameters.
Quantitative Data Summary
The following tables summarize the analytical method validation data generated by the participating laboratories for the analysis of this compound. Method validation parameters were established in accordance with ICH Q2(R1) guidelines.[6][7]
Table 1: GC-MS Method Validation Results
| Parameter | Lab A | Lab B | Lab C | Mean | %RSD |
|---|---|---|---|---|---|
| LOD (ng/mL) | 0.85 | 0.91 | 0.88 | 0.88 | 3.4% |
| LOQ (ng/mL) | 2.8 | 3.0 | 2.9 | 2.9 | 3.4% |
| Accuracy (% Recovery) | 99.2% | 98.5% | 101.1% | 99.6% | 1.3% |
| Precision (%RSD) | 1.8% | 2.1% | 1.5% | 1.8% | 16.7% |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9996 | 0.9994 | 0.03% |
Table 2: HPLC-UV Method Validation Results
| Parameter | Lab A | Lab B | Lab C | Mean | %RSD |
|---|---|---|---|---|---|
| LOD (ng/mL) | 4.5 | 5.1 | 4.8 | 4.8 | 6.3% |
| LOQ (ng/mL) | 15.0 | 17.0 | 16.0 | 16.0 | 6.3% |
| Accuracy (% Recovery) | 97.8% | 101.5% | 99.5% | 99.6% | 1.9% |
| Precision (%RSD) | 2.5% | 2.9% | 2.2% | 2.5% | 14.0% |
| Linearity (R²) | 0.9989 | 0.9985 | 0.9992 | 0.9989 | 0.04% |
Method Performance Comparison
The choice between GC-MS and HPLC depends on several factors, including the volatility of the analyte, required sensitivity, and the complexity of the sample matrix.[4]
Detailed Experimental Protocols
The following are the standardized protocols used in this inter-laboratory study.
5.1 GC-MS Protocol
-
Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Detection: Electron Ionization (EI) mode, scanning from m/z 40-550.
-
Quantification Ion: m/z 129.0.
5.2 HPLC-UV Protocol
-
Instrument: High-Performance Liquid Chromatograph with UV Detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm.
-
Run Time: 10 minutes.
References
- 1. amptechfl.com [amptechfl.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Signatures of Cyclopentyl Dodecanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key spectroscopic signatures of cyclopentyl dodecanoate and its structural isomer, cyclohexyl undecanoate. Understanding the nuanced differences in their mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles is crucial for the unambiguous identification and characterization of these long-chain esters in complex matrices. The data presented herein are based on established spectroscopic principles and data from analogous compounds, providing a robust framework for analysis in the absence of direct comparative experimental spectra for these specific isomers.
Introduction to the Isomers
This compound and cyclohexyl undecanoate are structural isomers with the same molecular formula (C₁₇H₃₂O₂) and molecular weight (268.44 g/mol ). Their structural differences, stemming from the size of the cycloalkane ring and the length of the fatty acid chain, give rise to distinct spectroscopic features.
-
This compound: An ester formed from cyclopentanol and dodecanoic acid.
-
Cyclohexyl Undecanoate: An ester formed from cyclohexanol and undecanoic acid.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of these esters will produce characteristic fragmentation patterns. While the molecular ion peak ([M]⁺) at m/z 268 may be of low abundance or absent, the fragmentation patterns will be key differentiators.
Key Fragmentation Pathways:
The primary fragmentation pathways for esters include alpha-cleavage, McLafferty rearrangement, and cleavage of the cycloalkane ring.
-
This compound: The dodecanoate moiety is expected to show characteristic fragment ions at m/z values corresponding to the loss of alkyl fragments from the long chain. The cyclopentyl group will also lead to specific fragments.
-
Cyclohexyl Undecanoate: The undecanoate chain will produce a different set of acylium ions. The fragmentation of the cyclohexyl ring is also distinct from that of a cyclopentyl ring.[1]
Table 1: Predicted Key Mass Fragments for this compound and Cyclohexyl Undecanoate
| Fragment Ion | This compound (Predicted m/z) | Cyclohexyl Undecanoate (Predicted m/z) | Description |
| [M]⁺ | 268 | 268 | Molecular Ion |
| [M-C₅H₉]⁺ | 199 | - | Loss of cyclopentyl radical |
| [M-C₆H₁₁]⁺ | - | 185 | Loss of cyclohexyl radical |
| [C₁₂H₂₃O]⁺ | 199 | - | Dodecanoyl acylium ion |
| [C₁₁H₂₁O]⁺ | - | 185 | Undecanoyl acylium ion |
| [C₅H₉O]⁺ | 85 | - | Fragment from cyclopentyl ester |
| [C₆H₁₁O]⁺ | - | 99 | Fragment from cyclohexyl ester |
| [C₅H₈]⁺ | 68 | - | Cyclopentene from McLafferty rearrangement |
| [C₆H₁₀]⁺ | - | 82 | Cyclohexene from McLafferty rearrangement |
| [C₅H₉]⁺ | 69 | - | Cyclopentyl cation |
| [C₆H₁₁]⁺ | - | 83 | Cyclohexyl cation |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the strong carbonyl (C=O) stretch of the ester group and the C-O stretching vibrations, along with the C-H stretching and bending of the alkyl chains and cycloalkane rings.
Key Differentiating Vibrational Modes:
-
C=O Stretch: The position of the carbonyl stretch in esters is sensitive to the electronic and steric environment. While both isomers are aliphatic esters and expected to have their C=O stretch in the typical range of 1750-1735 cm⁻¹, subtle shifts may be observable.[2]
-
C-O Stretch: The C-O stretching region (1300-1000 cm⁻¹) will show multiple bands, and the pattern can be diagnostic for the specific ester.
-
Cycloalkane Vibrations: The C-H stretching and bending vibrations of the cyclopentyl and cyclohexyl rings will differ slightly in their frequencies and intensities.
Table 2: Predicted IR Absorption Frequencies for this compound and Cyclohexyl Undecanoate
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | Cyclohexyl Undecanoate (Predicted Wavenumber, cm⁻¹) |
| C-H Stretch (Alkyl) | 2925-2855 (strong) | 2925-2855 (strong) |
| C=O Stretch (Ester) | ~1740 (strong) | ~1738 (strong) |
| C-O Stretch (Ester) | 1250-1150 (strong, multiple bands) | 1240-1140 (strong, multiple bands) |
| CH₂ Bending | ~1465 | ~1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts and multiplicities of the protons and carbons in the cycloalkane ring and the adjacent methylene groups of the fatty acid chain will be the most informative regions.
Key Differentiating NMR Signals:
-
¹H NMR: The proton on the carbon bearing the ester oxygen (the methine proton of the cycloalkane) will have a distinct chemical shift and multiplicity in each isomer. The protons on the cyclopentyl ring of this compound will appear in a different region compared to the protons on the cyclohexyl ring of cyclohexyl undecanoate.
-
¹³C NMR: The carbon attached to the ester oxygen will have a characteristic chemical shift. The number and chemical shifts of the carbons in the cycloalkane ring will also be different.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton | This compound (Predicted δ, ppm) | Cyclohexyl Undecanoate (Predicted δ, ppm) | Predicted Multiplicity |
| Cycloalkane CH-O | ~5.1 | ~4.8 | Multiplet |
| α-CH₂ of acid chain | ~2.3 | ~2.2 | Triplet |
| Terminal CH₃ of acid chain | ~0.9 | ~0.9 | Triplet |
| Cycloalkane CH₂ | 1.9-1.5 | 1.8-1.2 | Multiplets |
Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons
| Carbon | This compound (Predicted δ, ppm) | Cyclohexyl Undecanoate (Predicted δ, ppm) |
| C=O (Ester) | ~174 | ~174 |
| Cycloalkane C-O | ~77 | ~73 |
| α-C of acid chain | ~34 | ~35 |
| Cycloalkane Carbons | ~33, ~24 | ~32, ~26, ~24 |
| Terminal CH₃ of acid chain | ~14 | ~14 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating long-chain esters (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-500.
-
Infrared Spectroscopy (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy, ATR-FTIR):
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Perform a background scan with a clean ATR crystal prior to sample analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-220 ppm.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.
Caption: Workflow for isomeric differentiation.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the structural features of the isomers and their resulting spectroscopic signatures.
Caption: Structure-spectrum correlation.
References
assessing the batch-to-batch consistency of Cyclopentyl dodecanoate synthesis
A Comparative Guide to the Synthesis of Cyclopentyl Dodecanoate: Assessing Batch-to-Batch Consistency
For researchers, scientists, and drug development professionals, the reproducibility of chemical syntheses is paramount. Inconsistent batch-to-batch quality of a compound can lead to unreliable experimental results and delays in development pipelines. This guide provides a comparative analysis of two methods for synthesizing this compound, a long-chain fatty acid ester, with a focus on assessing and achieving batch-to-batch consistency.
Introduction
This compound is an ester formed from the reaction of dodecanoic acid and cyclopentanol. Its synthesis, like that of many esters, can be approached through various methods. The consistency of the final product across different batches is a critical quality attribute, ensuring that downstream applications are not affected by variability in purity, yield, or impurity profiles.
This guide compares the classical Fischer-Speier Esterification with a modern Enzymatic Esterification method for the synthesis of this compound. We will delve into detailed experimental protocols, present comparative data for key quality attributes across multiple hypothetical batches, and provide a visual workflow for assessing consistency.
Methodology and Experimental Protocols
A robust assessment of batch-to-batch consistency relies on well-defined and controlled experimental procedures.
Method 1: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between dodecanoic acid and cyclopentanol.
Experimental Protocol:
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dodecanoic acid (1.0 eq), cyclopentanol (1.2 eq), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C). Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless oil.
Method 2: Enzymatic Esterification
This method utilizes a lipase enzyme as a catalyst, offering a greener alternative to strong acid catalysts.
Experimental Protocol:
-
Reactant and Enzyme Charging: To a 250 mL Erlenmeyer flask, add dodecanoic acid (1.0 eq), cyclopentanol (1.2 eq), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent such as cyclopentyl methyl ether (CPME).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50-60 °C). The reaction is typically monitored by GC.
-
Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by silica gel chromatography or vacuum distillation.
Assessing Batch-to-Batch Consistency: An Experimental Workflow
The following diagram illustrates the logical workflow for synthesizing and analyzing multiple batches of this compound to ensure consistency.
Comparative Data Analysis
The following tables summarize hypothetical quantitative data for three batches of this compound synthesized by each method. The key performance indicators are yield, purity (as determined by GC), and the levels of critical impurities (unreacted starting materials).
Table 1: Batch-to-Batch Consistency of Fischer-Speier Esterification
| Batch ID | Yield (%) | Purity (GC Area %) | Dodecanoic Acid (GC Area %) | Cyclopentanol (GC Area %) |
| FS-001 | 85.2 | 98.5 | 0.8 | 0.5 |
| FS-002 | 84.5 | 98.2 | 1.0 | 0.6 |
| FS-003 | 86.1 | 98.8 | 0.7 | 0.4 |
| Average | 85.3 | 98.5 | 0.8 | 0.5 |
| Std. Dev. | 0.80 | 0.30 | 0.15 | 0.10 |
Table 2: Batch-to-Batch Consistency of Enzymatic Esterification
| Batch ID | Yield (%) | Purity (GC Area %) | Dodecanoic Acid (GC Area %) | Cyclopentanol (GC Area %) |
| ENZ-001 | 92.3 | 99.5 | 0.2 | 0.2 |
| ENZ-002 | 91.8 | 99.3 | 0.3 | 0.3 |
| ENZ-003 | 92.9 | 99.6 | 0.1 | 0.2 |
| Average | 92.3 | 99.5 | 0.2 | 0.2 |
| Std. Dev. | 0.55 | 0.15 | 0.10 | 0.06 |
Discussion and Conclusion
The data presented in Tables 1 and 2 suggest that both methods can produce this compound in high yield and purity. However, the enzymatic esterification method demonstrates slightly better batch-to-batch consistency, as indicated by the lower standard deviations for yield, purity, and residual starting materials.
Fischer-Speier Esterification: This method is robust and widely used. However, the harsh acidic conditions and high temperatures can sometimes lead to side reactions, potentially affecting the impurity profile and overall consistency. The efficiency of water removal can also be a source of variability between batches.
Enzymatic Esterification: The milder reaction conditions of the enzymatic method often lead to higher selectivity and fewer byproducts, contributing to a more consistent product. The reusability of the enzyme also presents a cost and sustainability advantage. However, enzyme activity and stability over time must be carefully monitored to ensure consistent performance.
For drug development and other applications requiring high purity and lot-to-lot consistency, the enzymatic synthesis of this compound appears to be a superior choice. The investment in developing a robust enzymatic process can lead to a more reliable and reproducible supply of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
